Fmoc-d-asp-ome
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUZUMRMWJUEMK-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Asp-OMe: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp-OMe, with the systematic name (2R)-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]-4-methoxy-4-oxobutanoic acid, is a pivotal building block in modern peptide synthesis. This derivative of the non-proteinogenic D-aspartic acid is strategically protected to allow for its precise incorporation into peptide sequences, particularly through Solid-Phase Peptide Synthesis (SPPS). The presence of the D-enantiomer can significantly influence the resulting peptide's conformation and confer enhanced resistance to enzymatic degradation, a desirable trait for therapeutic peptide development.[1] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.
Chemical Structure and Properties
The structure of this compound features a D-aspartic acid core. The α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain β-carboxyl group is protected as a methyl ester (OMe). This orthogonal protection scheme is central to its utility in Fmoc-based SPPS.
Key Structural Features:
-
D-Stereochemistry: The "D" designation indicates the stereochemical configuration at the α-carbon, which is the enantiomer of the naturally occurring L-aspartic acid.
-
Fmoc Protecting Group: Attached to the α-amino group, the Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine (B6355638), during SPPS.[2]
-
Methyl Ester (OMe) Protecting Group: The methyl ester protects the side-chain carboxylic acid, preventing its participation in unwanted side reactions during peptide bond formation.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the closely related Fmoc-D-Asp(OtBu)-OH, specific experimental values for the α-methyl ester are not always consistently reported.
| Property | Value | Source |
| CAS Number | 339056-21-2 | [3][4] |
| Molecular Formula | C₂₀H₁₉NO₆ | [3][4] |
| Molecular Weight | 369.37 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 146-151 °C (for the related Fmoc-D-Asp(OtBu)-OH) | |
| Solubility | Soluble in DMSO (100 mg/mL) | [7] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [6][7] |
Experimental Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound. The expected chemical shifts are summarized below based on analogous compounds.
Table 1: Representative ¹H NMR Spectral Data for Fmoc-Aspartic Acid Analogues
| Proton Assignment | Expected Chemical Shift (ppm) |
| Fluorenyl Group (Ar-H) | 7.20 - 7.80 |
| Fmoc CH & CH₂ | 4.10 - 4.50 |
| Aspartic α-CH | 4.50 - 4.90 |
| Aspartic β-CH₂ | 2.80 - 3.20 |
| Methyl Ester (O-CH₃) | ~3.70 |
Table 2: Representative ¹³C NMR Spectral Data for Fmoc-Aspartic Acid Analogues
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (Urethane, Fmoc) | ~156 |
| Carbonyl (Carboxylic Acid & Ester) | 170 - 175 |
| Aromatic (Fmoc) | 120 - 145 |
| Fmoc CH & CH₂ | 45 - 70 |
| Aspartic α-C | ~50 |
| Aspartic β-C | ~35 |
| Methyl Ester (O-CH₃) | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Urethane, Fmoc) | Stretching | ~1710 |
| C=O (Ester) | Stretching | ~1735 |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| N-H (Amide) | Bending | 1500 - 1550 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₂₀H₁₉NO₆), the expected monoisotopic mass is approximately 369.1213 g/mol .
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows a well-established cyclical process.
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the addition of an amino acid like this compound.
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Methodologies for Key SPPS Steps
-
Resin Preparation: The synthesis begins with a solid support (resin), chosen based on the desired C-terminal functionality of the final peptide (e.g., Rink Amide resin for a C-terminal amide). The resin is typically swelled in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF for a short period (e.g., 5-20 minutes). This step is often repeated to ensure complete deprotection.
-
Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: The next amino acid, in this case, this compound, is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents and byproducts. This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the methyl ester of the aspartic acid) are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as trifluoroacetic acid (TFA) with various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[8]
Potential Side Reaction: Aspartimide Formation
A significant challenge when incorporating aspartic acid residues in Fmoc-SPPS is the formation of aspartimide. This side reaction is catalyzed by the basic conditions of Fmoc deprotection and involves the cyclization of the peptide backbone nitrogen onto the side-chain carbonyl group.[9] Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[9] The use of bulkier side-chain protecting groups than the methyl ester, such as tert-butyl (OtBu) or 3-methyl-pent-3-yl (OMpe), can help to sterically hinder this side reaction.[10]
Logical Relationships in Peptide Synthesis Strategy
The choice of protecting groups is governed by the principle of orthogonality, which is crucial for the successful synthesis of complex peptides.
Caption: The principle of orthogonal protection in Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides with unique structural and biological properties. Its D-configuration offers a strategic advantage in designing peptides with enhanced stability, while the orthogonal Fmoc and methyl ester protecting groups are well-suited for the widely used Fmoc-SPPS methodology. A thorough understanding of its chemical properties, coupled with optimized synthesis protocols that mitigate potential side reactions like aspartimide formation, is essential for its effective use in research and drug development.
References
- 1. CAS 368443-82-7: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. FMOC-D-ASP(OME)-OH [drugfuture.com]
- 5. GSRS [precision.fda.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Fmoc-d-asp-ome molecular weight and formula
An In-depth Technical Guide to Fmoc-D-Asp-OMe
For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of peptide synthesis reagents is paramount. This guide provides core technical data for this compound, a key building block in solid-phase peptide synthesis.
Core Chemical Data
The fundamental chemical properties of this compound are summarized below. This data is essential for accurate reagent measurement and reaction stoichiometry in synthetic protocols.
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO₆[1][2][3][4] |
| Molecular Weight | 369.37 g/mol [3][4][5][6] |
| Synonyms | Fmoc-D-Aspartic acid-4-methyl ester, (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid[2][4] |
| CAS Number | 368443-82-7[1][2][3][6] |
Experimental Protocols
While specific experimental protocols can vary based on the peptide sequence and scale, a general methodology for the use of this compound in solid-phase peptide synthesis (SPPS) is outlined below. This serves as a foundational procedure that can be adapted for specific research applications.
General Protocol for Fmoc Deprotection and Coupling:
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for a minimum of 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF. This is typically performed twice, for 5 and 15 minutes respectively, to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: A solution containing this compound (typically 3-5 equivalents), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: The resin is again washed extensively with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: A qualitative test, such as the Kaiser test, is performed to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the desired peptide sequence.
Logical Relationship of this compound Components
The structural components of this compound are logically interconnected to serve specific functions in peptide synthesis. The following diagram illustrates this relationship.
Caption: Structural components of this compound.
References
- 1. CAS 368443-82-7: this compound | CymitQuimica [cymitquimica.com]
- 2. 368443-82-7 | this compound | Next Peptide [nextpeptide.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS#: 368443-82-7 [m.chemicalbook.com]
A Technical Guide to Fmoc-D-Aspartic Acid Methyl Esters in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of peptides. Fmoc-protected amino acids are central to modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of Fmoc-D-aspartic acid methyl ester, a key reagent for incorporating D-aspartic acid residues into peptide chains.
Compound Identification and Properties
There are two primary forms of Fmoc-D-aspartic acid methyl ester commercially available, distinguished by the position of the methyl ester group. This distinction is crucial as it dictates the synthetic strategy and potential side reactions.
Fmoc-D-Asp(OMe)-OH (Side-Chain Ester)
This derivative has the methyl ester on the side-chain (beta) carboxylic acid, leaving the alpha-carboxylic acid free for peptide bond formation.
-
Synonyms: Fmoc-D-Aspartic acid-4-methyl ester, N-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-methyl ester
-
CAS Number: 339056-21-2[1]
-
Molecular Formula: C₂₀H₁₉NO₆[1]
-
Molecular Weight: 369.37 g/mol [1]
Fmoc-D-Asp-OMe (Alpha-Ester)
Less common for standard Fmoc-SPPS, this derivative has the methyl ester on the alpha-carboxylic acid.
-
Synonyms: 9-fluorenylmethoxycarbonyl-D-aspartic acid methyl ester
-
Molecular Formula: C₂₀H₁₉NO₆[2]
-
Molecular Weight: 369.37 g/mol [2]
Hereafter, this guide will focus on Fmoc-D-Asp(OMe)-OH (CAS 339056-21-2) , as it is the more conventional building block for peptide synthesis.
Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white solid | [5] |
| Purity | Typically >97% | [2] |
| Storage Temperature | 2-8°C | [5] |
| Boiling Point (Predicted) | 609.7±55.0 °C | [5] |
| Density (Predicted) | 1.322±0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.05±0.19 | [5] |
Supplier Information
A variety of chemical suppliers offer Fmoc-D-Asp(OMe)-OH and this compound. The following table provides a non-exhaustive list of vendors.
| Supplier | Product Name | CAS Number |
| Advanced ChemTech | Fmoc-D-Asp(OMe)-OH | 339056-21-2 |
| CymitQuimica | This compound | 368443-82-7 |
| Arctom | This compound | 368443-82-7 |
| ChemUniverse | This compound | 368443-82-7 |
| Sigma-Aldrich | This compound | 368443-82-7 |
| Jiangsu Congzhong Chemical Co., Ltd. | Fmoc-D-Aspartic acid-4-methyl ester | 339056-21-2 |
| ChemicalBook | Fmoc-D-Asp(OMe)-OH | 339056-21-2 |
Role in Peptide Synthesis and Drug Development
Fmoc-D-Asp(OMe)-OH is primarily used in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The incorporation of D-amino acids, such as D-aspartic acid, can be a strategic choice in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the alpha-amino terminus of the amino acid. Its key feature is its lability to a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid in the sequence.
The Challenge of Aspartimide Formation
A significant side reaction associated with the incorporation of aspartic acid in Fmoc-SPPS is the formation of aspartimide. This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl group, forming a five-membered ring. This side reaction is particularly prevalent when the C-terminal amino acid residue linked to aspartic acid is sterically unhindered, such as glycine. Aspartimide formation can lead to a mixture of by-products, including the desired alpha-aspartyl peptide, the beta-aspartyl peptide, and epimerized forms, which are often difficult to separate from the target peptide.
The use of a methyl ester as the side-chain protecting group, as in Fmoc-D-Asp(OMe)-OH, is a strategy to mitigate this side reaction, although it does not eliminate it entirely. More sterically hindered esters, such as tert-butyl (OtBu) or more advanced protecting groups like 3-methyl-3-pentyl (OMpe), are also employed to further reduce the risk of aspartimide formation.
Experimental Protocols
The following is a generalized protocol for the incorporation of Fmoc-D-Asp(OMe)-OH into a peptide sequence using manual solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-D-Asp(OMe)-OH
-
Pre-loaded resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base for activation (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
-
Solid-phase synthesis vessel
Protocol for a Single Coupling Cycle
-
Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and a 20% solution of piperidine in DMF is added to the resin. The mixture is agitated for 5-10 minutes. This step is repeated once to ensure complete removal of the Fmoc group.
-
Washing: The resin is thoroughly washed with DMF (typically 5-6 times) to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation: In a separate vessel, Fmoc-D-Asp(OMe)-OH (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added. The solution is allowed to pre-activate for a few minutes.
-
Coupling: The activated amino acid solution is added to the deprotected resin in the reaction vessel. The mixture is agitated for 1-2 hours at room temperature. A ninhydrin (B49086) test can be performed to monitor the completion of the coupling reaction.
-
Washing: The resin is washed with DMF (3 times) and DCM (3 times) and then dried under vacuum.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
The resin is washed with DCM and dried.
-
A cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) is added to the resin.
-
The mixture is agitated for 2-3 hours at room temperature.
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
The peptide is precipitated by adding cold diethyl ether.
-
The precipitate is collected by centrifugation, washed with cold ether, and dried.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis.
Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.
Aspartimide Formation Pathway
This diagram illustrates the mechanism of the undesirable aspartimide side reaction.
Caption: Mechanism of aspartimide formation from an aspartic acid residue during Fmoc-SPPS.
References
Solubility Profile of Fmoc-D-Asp(OMe)-OH in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-D-aspartic acid β-methyl ester (Fmoc-D-Asp-OMe), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in common organic solvents is paramount for optimizing coupling efficiency, ensuring high-purity peptide synthesis, and streamlining drug development workflows.
Core Concepts in Solubility for Peptide Synthesis
The solubility of Fmoc-protected amino acids is a crucial determinant of success in SPPS. Inadequate solubility can lead to several challenges, including:
-
Incomplete Reactions: Undissolved Fmoc-amino acid is unavailable to react with the free N-terminus of the growing peptide chain, leading to the formation of deletion sequences, which are often difficult to separate from the target peptide.
-
Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can significantly slow down the coupling reaction, necessitating longer reaction times or resulting in incomplete incorporation.
-
Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can reduce their effective concentration and impede their reactivity.
The choice of solvent is therefore critical. Polar aprotic solvents are generally favored in SPPS for their ability to solvate the protected amino acids, the growing peptide chain, and the solid support.
Quantitative and Qualitative Solubility Data
While comprehensive quantitative solubility data for Fmoc-D-Asp(OMe)-OH across a wide range of organic solvents is not extensively published, the following table summarizes the available information. The solubility of the D-enantiomer is expected to be nearly identical to its L-counterpart. For solvents where quantitative data is unavailable, qualitative descriptions based on the general behavior of Fmoc-amino acids are provided.
| Solvent | Formula | Molecular Weight ( g/mol ) | Quantitative Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100[1] | 0.271 | Ultrasonic assistance may be required for dissolution. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not available | Data not available | Generally considered a good solvent for Fmoc-amino acids, exhibiting high solubility for most derivatives. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data not available | Data not available | Generally considered a poor solvent for Fmoc-amino acids due to its lower polarity.[2] |
| Methanol (MeOH) | CH₄O | 32.04 | Data not available | Data not available | Solubility is expected to be limited. |
Molecular Weight of Fmoc-D-Asp(OMe)-OH: 369.37 g/mol
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol outlines a general and reliable method for determining the solubility of Fmoc-D-Asp(OMe)-OH in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Fmoc-D-Asp(OMe)-OH
-
Solvent of interest (e.g., DMF, DCM, Methanol)
-
Analytical balance
-
Vials with caps
-
Thermostatic shaker or agitator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of Fmoc-D-Asp(OMe)-OH (e.g., 200 mg) into a vial.
-
Add a precise volume of the test solvent (e.g., 1.0 mL).
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of Fmoc-D-Asp(OMe)-OH of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualization of Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow for determining solubility and the general workflow for utilizing Fmoc-D-Asp(OMe)-OH in solid-phase peptide synthesis.
References
Spectroscopic and Methodological Profile of Fmoc-D-Asp-OMe: A Technical Guide
Introduction
N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α-methyl ester (Fmoc-D-Asp-OMe) is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its structure incorporates the base-labile Fmoc protecting group for the α-amino functionality and a methyl ester protecting the α-carboxyl group of D-aspartic acid. This configuration allows for the strategic incorporation of D-aspartic acid into peptide sequences, which can be crucial for modulating peptide conformation, stability, and biological activity. This guide provides a comprehensive overview of the spectroscopic data for this compound and detailed experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Fmoc-H (aromatic) | 7.20 - 7.80 | Multiplet | 8H |
| NH | ~5.80 - 6.20 | Doublet | 1H |
| α-CH | ~4.60 - 4.80 | Multiplet | 1H |
| Fmoc-CH & CH₂ | 4.10 - 4.50 | Multiplet | 3H |
| O-CH₃ (Methyl Ester) | ~3.70 | Singlet | 3H |
| β-CH₂ | 2.80 - 3.00 | Doublet of Doublets | 2H |
Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~171-173 |
| Urethane (C=O) | ~156 |
| Fmoc Aromatic | 120 - 145 |
| Fmoc CH & CH₂ | 45 - 70 |
| α-Carbon | ~50-52 |
| O-CH₃ (Methyl Ester) | ~52 |
| β-Carbon | ~37-39 |
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C=O Stretch (Urethane) | 1690 - 1710 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1300 |
Table 4: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z | Species |
| ESI+ | 370.13 | [M+H]⁺ |
| ESI+ | 392.11 | [M+Na]⁺ |
| ESI- | 368.11 | [M-H]⁻ |
M (Molecular Weight) = 369.37 g/mol (C₂₀H₁₉NO₆)
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. The instrument should be properly tuned and shimmed for the chosen solvent.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Spectrum Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Spectrum Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and any significant fragment ions.
Mandatory Visualization
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow of SPPS and the specific deprotection step of the Fmoc group.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Fmoc deprotection reaction during SPPS.
The Role of the Fmoc Protecting Group: A Technical Guide
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is due to its unique base-lability, which permits mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed.[1] This technical guide offers a comprehensive overview of the core principles of Fmoc chemistry, complete with detailed experimental protocols, quantitative data, and visualizations to empower researchers, scientists, and drug development professionals.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group lies in its capacity to temporarily block an amino group, preventing undesired reactions during peptide bond formation.[1] The group is exceptionally stable in acidic and neutral conditions but is readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]
Chemical Structure and Properties: The Fmoc group consists of a fluorene (B118485) ring system attached to the amine via a methoxycarbonyl linkage.[] This structure is key to its function.
| Property | Description |
| Molecular Formula | C₁₅H₁₁ClO₂ (for Fmoc-Cl) |
| Molecular Weight | ~258.70 g/mol (for Fmoc-Cl) |
| Appearance | Off-white to white crystalline powder (for Fmoc-Cl)[5] |
| Key Feature | Base-lability; stable to acid.[1] |
| UV Absorbance | The fluorenyl group's strong UV absorbance (~300 nm) allows for real-time monitoring of deprotection.[2][6] |
The Chemistry of Protection and Deprotection
A. Protection of an Amino Group
The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1] Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form dipeptide byproducts.[1][] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[1][7]
B. Deprotection of the Fmoc Group
The defining characteristic of Fmoc chemistry is its base-catalyzed deprotection mechanism. The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine.[8] This is followed by a β-elimination reaction that cleaves the C-O bond, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[6][8] The reactive DBF intermediate is sequestered by the excess amine reagent (e.g., piperidine) to form a stable adduct, which drives the reaction to completion.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
An In-depth Technical Guide to the Methyl Ester Protection of the Aspartic Acid Side Chain
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides is a cornerstone of modern drug discovery and development. The strategic use of protecting groups is paramount to achieving high yields and purity, particularly for complex peptide sequences. Aspartic acid, with its reactive side-chain carboxyl group, presents a significant synthetic challenge due to the propensity for aspartimide formation—a deleterious side reaction that can lead to impurities that are difficult to separate, including β-aspartyl peptides and racemized products. This technical guide provides a comprehensive overview of the use of the methyl ester (OMe) as a protecting group for the aspartic acid side chain, detailing its application, the mitigation of side reactions, and relevant experimental protocols.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction catalyzed by the basic conditions typically used for Fmoc-group removal in Solid-Phase Peptide Synthesis (SPPS). The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue acts as a nucleophile, attacking the side-chain carbonyl of the protected aspartate. This forms a five-membered succinimide (B58015) ring, which is susceptible to nucleophilic attack by piperidine (B6355638) or water, leading to the formation of a mixture of α- and β-aspartyl peptides, often with racemization at the α-carbon of the aspartic acid.[1][2]
The sequence of the peptide has a significant impact on the rate of aspartimide formation, with Asp-Gly being the most problematic due to the lack of steric hindrance from the glycine (B1666218) residue.[3] Increased temperature also accelerates this side reaction, a critical consideration in microwave-assisted SPPS.[3]
Methyl Ester as a Side-Chain Protecting Group
The methyl ester (OMe) is one of the simplest protecting groups for the carboxyl function of the aspartic acid side chain. Historically, it has been used in solution-phase peptide synthesis, often in conjunction with the benzyloxycarbonyl (Z) group for Nα-protection.[4][5][6]
Orthogonal Protection Strategy with Z-Asp(OMe)-OH
In an orthogonal protection scheme, different classes of protecting groups are used, each of which can be removed under specific conditions without affecting the others.[7] The use of Z-Asp(OMe)-OH in conjunction with other protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) allows for selective deprotection and modification of the peptide.[7]
-
Z (Benzyloxycarbonyl) Group: Protects the N-terminal α-amino group and is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically removed by catalytic hydrogenation.[5]
-
OMe (Methyl Ester) Group: Protects the side-chain carboxyl group of aspartic acid. It is stable to the conditions used for both Boc and Fmoc removal but can be cleaved by saponification (strong base).[6][7]
This orthogonality allows for complex synthetic routes, including side-chain cyclization and branching.
Data Presentation: Comparison of Aspartic Acid Side-Chain Protecting Groups
While the methyl ester is a fundamental protecting group, modern Fmoc-SPPS has seen the development of bulkier ester groups to sterically hinder aspartimide formation. The following table provides a quantitative comparison of various side-chain protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to this side reaction.
| Protecting Group | Abbreviation | % Aspartimide Formation (Extended Piperidine Treatment) | % Desired Peptide | Reference(s) |
| tert-Butyl | OtBu | High (can exceed 50%) | Low | |
| 3-Methylpent-3-yl | OMpe | Significantly Reduced | High | |
| 3-Ethyl-3-pentyl | OEpe | Very Low | Very High | [8] |
| 4-Propyl-4-heptyl | OPhp | Extremely Low | Very High | [8] |
| 5-Butyl-5-nonyl | OBno | Nearly Undetectable | >95% | [8] |
Note: Data for the methyl ester (OMe) in direct comparison under these specific Fmoc-SPPS conditions is limited, as it is not typically used in this strategy due to its base lability. However, it is expected to be highly susceptible to aspartimide formation under standard Fmoc deprotection conditions.
Experimental Protocols
Solution-Phase Peptide Coupling using Z-Asp(OMe)-OH
This protocol describes the coupling of Z-Asp(OMe)-OH to an amino acid ester using a carbodiimide (B86325) coupling agent.[4][6]
Materials:
-
Z-Asp(OMe)-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Amino Component Preparation: Dissolve the amino acid ester hydrochloride (1.05 equivalents) in DCM. Cool to 0 °C and add NMM (1.05 equivalents) dropwise. Stir for 15 minutes.
-
Carboxyl Component Activation: In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF, then dilute with DCM. Cool the solution to 0 °C. Add a solution of DCC (1.05 equivalents) in DCM dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.
-
Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica (B1680970) gel column chromatography.
Deprotection of the Z-Group by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group.[5][9]
Materials:
-
Z-protected peptide
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in MeOH in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Saponification of the Methyl Ester Side Chain
This protocol describes the hydrolysis of the methyl ester on the aspartic acid side chain.[6]
Materials:
-
Peptide with Asp(OMe)
-
1 M Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the peptide methyl ester in a mixture of MeOH or THF and water.
-
Cool the solution to 0 °C.
-
Add 1 M NaOH solution (1.1-1.5 equivalents) dropwise while stirring.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) or purify by preparative HPLC.
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation.
Orthogonal Protection Strategy Workflow
Caption: Logical workflow of an orthogonal protection strategy.
Conclusion
The methyl ester protection of the aspartic acid side chain is a classic strategy, particularly valuable in solution-phase synthesis and complex orthogonal protection schemes. While its susceptibility to base-catalyzed aspartimide formation makes it less suitable for standard Fmoc-based solid-phase peptide synthesis, understanding its chemistry is crucial for the versatile synthesis of modified peptides. For Fmoc-SPPS, the use of sterically hindered ester protecting groups is the recommended strategy to minimize aspartimide-related impurities. The selection of the appropriate protecting group strategy, based on the peptide sequence and the overall synthetic plan, is a critical decision that dictates the success of synthesizing high-purity peptides for research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Commercial Sources and Purity of Fmoc-D-Asp-OMe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-methyl ester (Fmoc-D-Asp-OMe). This critical building block is frequently utilized in solid-phase peptide synthesis (SPPS) for the incorporation of D-aspartic acid residues into peptide sequences, a strategy often employed to enhance peptide stability and modulate biological activity.
Commercial Availability
This compound is readily available from a variety of chemical suppliers specializing in reagents for peptide synthesis. The purity of the commercially available product is a critical parameter for ensuring the quality and success of peptide synthesis, as impurities can lead to the formation of undesired side products and complicate the purification of the target peptide.
Below is a summary of representative commercial sources and their stated purities for this compound and related, relevant compounds. It is important to note that purity can vary between batches, and it is always recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.
| Supplier | Product Name | CAS Number | Stated Purity (%) |
| Next Peptide | This compound | 368443-82-7 | 98 |
| MedChemExpress | Fmoc-Asp-OMe | 145038-52-4 | 99.29 |
| CymitQuimica | This compound | 368443-82-7 | 95.0 - 98 |
| Advanced ChemTech | Fmoc-D-Asp(OMe)-OH | 339056-21-2 | Not specified |
| Sigma-Aldrich | Fmoc-D-Asp(OtBu)-OH | 112883-39-3 | 98 |
| MedChemExpress | Fmoc-D-Asp(OtBu)-OH | 112883-39-3 | 99.18 |
Synthesis and Potential Impurities
The synthesis of this compound typically involves the protection of the amino group of D-aspartic acid with the Fmoc group, followed by the esterification of the α-carboxylic acid.
A potential synthetic pathway is illustrated below:
Caption: General synthetic workflow for this compound.
Common impurities that may be present in commercial this compound include:
-
Unreacted starting materials: D-aspartic acid, Fmoc-Cl.
-
Di-Fmoc derivative: Where both the amino and the β-carboxyl groups are protected with Fmoc.
-
Fmoc-D-Asp(OH)-OMe (β-ester): The isomeric product where the β-carboxyl group is esterified.
-
Racemization products: The presence of the L-enantiomer (Fmoc-L-Asp-OMe).
-
Aspartimide derivatives: Formed during synthesis or storage, particularly under basic conditions.[1][2]
Purity Analysis: Experimental Protocols
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of this compound. Chiral HPLC is employed to assess the enantiomeric purity.
Typical RP-HPLC Method for Chemical Purity:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Column Temperature: Ambient or controlled at 25 °C.
Typical Chiral HPLC Method for Enantiomeric Purity:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2).[3]
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with 0.1% TFA.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.[3]
-
Detection: UV at 265 nm.
-
Column Temperature: 25 °C.[3]
The workflow for HPLC analysis is depicted below:
Caption: General workflow for HPLC purity analysis.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to identify potential impurities. A certificate of analysis for a similar compound, Fmoc-D-Asp(OtBu)-OH, confirms that the ¹H NMR spectrum should be consistent with the structure.[4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Purification Protocols
For applications requiring higher purity than commercially available, this compound can be further purified.
Recrystallization
Recrystallization is a common method for purifying solid organic compounds.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene (B28343), ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
A study on the purification of Fmoc-amino acids suggests that recrystallization from toluene can significantly improve purity.[5]
Preparative HPLC
For the highest purity, preparative reverse-phase HPLC can be employed.
General Preparative RP-HPLC Protocol:
-
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase.[6]
-
Column: A preparative C18 column with a suitable diameter and length.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like TFA.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified product as a fluffy white powder.[6]
The logical relationship for selecting a purification method is outlined below:
Caption: Decision workflow for purification of this compound.
Conclusion
The selection of a high-quality source for this compound is paramount for the successful synthesis of peptides containing D-aspartic acid. Researchers should carefully evaluate the purity data provided by suppliers and, if necessary, perform their own analysis and purification to ensure the material meets the requirements of their specific application. The protocols and data presented in this guide provide a solid foundation for making informed decisions regarding the procurement and handling of this important synthetic building block.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. phenomenex.com [phenomenex.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ajpamc.com [ajpamc.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Asp(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp(OMe)-OH is a protected derivative of the non-proteinogenic amino acid D-aspartic acid. Its incorporation into peptide sequences is a key strategy for developing novel therapeutics with enhanced stability against enzymatic degradation.[1][2] Peptides containing D-amino acids often exhibit prolonged in-vivo half-lives, making them attractive candidates for drug development.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-D-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS), with a focus on addressing the primary challenge associated with its use: aspartimide formation.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is favored in modern SPPS due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[3][4] However, the use of any aspartic acid derivative in Fmoc-SPPS is complicated by the base-catalyzed formation of a cyclic aspartimide intermediate.[3][5][6][7][8][9][10] This side reaction can lead to a mixture of impurities, including the desired α-peptide, the undesired β-peptide, and racemized products, which are often difficult to separate.[8][11]
The methyl ester (OMe) side-chain protection of Fmoc-D-Asp(OMe)-OH is significantly less sterically hindered than the more commonly used tert-butyl (OtBu) group.[3][4] This lack of steric hindrance makes the β-carbonyl carbon more susceptible to nucleophilic attack by the backbone amide, leading to a predicted higher rate of aspartimide formation.[3][4] Therefore, careful consideration of the synthetic strategy and reaction conditions is crucial for the successful incorporation of Fmoc-D-Asp(OMe)-OH.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Relative Steric Hindrance | Propensity for Aspartimide Formation | Cleavage Conditions | Orthogonality in Fmoc-SPPS |
| OMe (Methyl Ester) | Low | Very High (Predicted) | Saponification (strong base) or strong acid[3][4] | Poor[3][4] |
| OtBu (tert-Butyl Ester) | Moderate | High[3][11] | TFA-based cocktail[3][12] | Excellent[3] |
| OMpe (3-Methylpent-3-yl) | High | Moderate[11] | TFA-based cocktail | Excellent |
| OBno (5-n-butyl-5-nonyl) | Very High | Low[8][11] | TFA-based cocktail | Excellent |
Table 2: Effect of Asp-Xaa Sequence on Aspartimide Formation (with Fmoc-Asp(OtBu)-OH)
| Asp-Xaa Sequence | Relative Rate of Aspartimide Formation |
| Asp-Gly | Very High[9] |
| Asp-Asn | High[6] |
| Asp-Ser | High[6] |
| Asp-Arg | High |
| Asp-Ala | Moderate |
| Asp-Cys | Moderate |
Note: This data is for Fmoc-Asp(OtBu)-OH and serves as a reference. The rate of aspartimide formation is expected to be significantly higher for Fmoc-D-Asp(OMe)-OH under the same conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Asp(OMe)-OH
This protocol outlines a standard coupling procedure. Due to the high risk of aspartimide formation, this protocol is only recommended for sequences where the Asp residue is not followed by a problematic amino acid (e.g., Gly, Asn, Ser) and where the number of subsequent deprotection cycles is minimal.
1. Resin Swelling:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Asp(OMe)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and an additive (e.g., HOBt, Oxyma; 3-5 equivalents) in DMF.
-
Add a tertiary amine base (e.g., DIPEA, NMM; 6-10 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the coupling time or perform a second coupling.
4. Washing:
-
Wash the resin with DMF (3 x 1 min), dichloromethane (B109758) (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
Protocol 2: Modified Fmoc Deprotection to Suppress Aspartimide Formation
This protocol is recommended when using Fmoc-D-Asp(OMe)-OH, especially in sequences prone to aspartimide formation.
1. Reagent Preparation:
-
Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt or 0.1 M Oxyma. The acidic additive helps to protonate the backbone amide, reducing its nucleophilicity.
2. Fmoc Deprotection:
-
Treat the resin with the modified deprotection solution for 10 minutes.
-
Drain the solution.
-
Repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 3: Final Cleavage and Deprotection
The methyl ester of the aspartic acid side chain requires harsh conditions for cleavage, which are not compatible with standard TFA-based cocktails used in Fmoc-SPPS. This presents a significant challenge and is a major drawback of using Fmoc-D-Asp(OMe)-OH.
Option A: Saponification (for peptides on resins stable to base)
-
Warning: This method can lead to peptide degradation and racemization. It should only be attempted with careful optimization.
-
Wash the peptide-resin with a solvent compatible with basic conditions (e.g., THF/water).
-
Treat the resin with a solution of LiOH or NaOH (e.g., 0.1 M) in a mixture of THF and water.
-
Monitor the reaction carefully by HPLC.
-
Neutralize the reaction mixture and proceed with purification.
Option B: Strong Acid Cleavage (e.g., HF)
-
Warning: This method requires specialized equipment and safety precautions.
-
This method is typically used in Boc-SPPS and is not recommended for standard Fmoc-SPPS setups.
Recommended Alternative: Due to the challenges with side-chain deprotection, it is strongly recommended to use an alternative side-chain protecting group for D-aspartic acid in Fmoc-SPPS, such as OtBu, OMpe, or OBno, which are all cleavable with standard TFA cocktails.
Mandatory Visualizations
SPPS Workflow for Incorporation of Fmoc-D-Asp(OMe)-OH
Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-D-Asp(OMe)-OH.
Aspartimide Formation Pathway
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Example Signaling Pathway: CCK Secretion
D-amino acid-containing peptides can have unique biological activities. For instance, peptides derived from protein digestion can stimulate cholecystokinin (B1591339) (CCK) secretion in enteroendocrine cells. Incorporating D-aspartic acid could enhance the stability and activity of such peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for Coupling Fmoc-D-Asp-OMe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry presents a significant challenge due to the propensity for aspartimide formation. This side reaction is particularly pronounced when using side-chain protecting groups with low steric hindrance, such as the methyl ester (-OMe) in Fmoc-D-Asp(OMe)-OH. These application notes provide a detailed overview of the challenges associated with the use of Fmoc-D-Asp(OMe)-OH, strategies to mitigate side reactions, and detailed protocols for its coupling. While Fmoc-D-Asp(OMe)-OH can be used, it is often not the ideal choice for sequences susceptible to aspartimide formation. For such cases, alternative derivatives with bulkier side-chain protecting groups are strongly recommended.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular side reaction catalyzed by the basic conditions used for Fmoc-group removal (typically 20% piperidine (B6355638) in DMF).[1][2] The backbone amide nitrogen of the amino acid C-terminal to the D-Asp residue attacks the carbonyl group of the β-methyl ester, forming a five-membered succinimide (B58015) ring. This aspartimide intermediate is highly susceptible to nucleophilic attack by piperidine or trace amounts of water, leading to a mixture of products, including the desired α-peptide, the isomeric β-peptide, and their respective racemized (D- and L-) forms. These byproducts often have similar masses and chromatographic properties to the target peptide, making purification exceedingly difficult.[2][3]
The rate of aspartimide formation is influenced by several factors:
-
Peptide Sequence: Sequences where D-Asp is followed by a small, sterically unhindered amino acid, such as Glycine (Asp-Gly), Asparagine (Asp-Asn), or Serine (Asp-Ser), are notoriously problematic.[2][3]
-
Steric Hindrance of the Side-Chain Protecting Group: The small size of the methyl ester in Fmoc-D-Asp(OMe)-OH offers minimal steric protection, making it highly susceptible to this side reaction.[3] In contrast, bulkier protecting groups like tert-butyl (OtBu) provide more protection, and even larger groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) offer significantly enhanced suppression of aspartimide formation.[1][4][5][6]
-
Reaction Conditions: Prolonged exposure to piperidine and elevated temperatures, especially in microwave-assisted SPPS, significantly accelerate the rate of aspartimide formation.[2]
Strategies for Mitigating Aspartimide Formation
Several strategies can be employed to minimize aspartimide formation when working with aspartic acid residues. The choice of strategy depends on the specific peptide sequence and the acceptable level of impurities.
Modification of Fmoc Deprotection Conditions
Altering the basicity of the deprotection solution can significantly reduce the rate of aspartimide formation.
-
Use of Weaker Bases: Replacing piperidine with a weaker base like 5% piperazine (B1678402) can be effective.[1] However, the efficiency of Fmoc removal may be reduced, potentially requiring longer reaction times.
-
Addition of Acidic Additives: Incorporating an acidic additive into the piperidine solution can buffer its basicity. Commonly used additives include 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or a small percentage of formic acid.[1] A 5% formic acid solution in the deprotection cocktail has been reported to reduce aspartimide formation by up to 90% in some cases.[1]
Utilization of Sterically Hindered Side-Chain Protecting Groups
This is the most common and often most effective strategy. While the focus of this document is Fmoc-D-Asp(OMe)-OH, it is critical to consider superior alternatives for problematic sequences.
| Protecting Group | Structure | Relative Steric Hindrance | Efficacy in Preventing Aspartimide Formation |
| -OMe (Methyl) | -OCH₃ | Very Low | Poor |
| -OtBu (tert-Butyl) | -OC(CH₃)₃ | Moderate | Moderate; often insufficient for Asp-Gly sequences.[7] |
| -OMpe (3-Methylpent-3-yl) | -OC(CH₃)(C₂H₅)₂ | High | Good; significant improvement over OtBu.[5][6] |
| -OBno (5-n-Butyl-5-nonyl) | -OC(C₄H₉)₂(C₄H₉) | Very High | Excellent; can reduce aspartimide formation to nearly undetectable levels.[5][6] |
Backbone Protection
For extremely sensitive sequences, protecting the backbone amide nitrogen of the residue following the D-Asp can completely prevent aspartimide formation. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl.[2] This approach physically blocks the nucleophilic attack required for cyclization.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Asp(OMe)-OH
This protocol is suitable for sequences that are not highly susceptible to aspartimide formation.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve Fmoc-D-Asp(OMe)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents to the amino acid) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (2 equivalents to the amino acid) to the activation mixture.
- Allow the pre-activation to proceed for 2-5 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.
4. Washing and Monitoring:
- Drain the coupling solution and wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Protocol 2: Optimized Coupling of Fmoc-D-Asp(OMe)-OH to Minimize Aspartimide Formation
This protocol incorporates modified deprotection conditions and is recommended for sequences with a moderate risk of aspartimide formation.
1. Resin Preparation:
- Follow Step 1 in Protocol 1.
2. Modified Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF.
- Add the deprotection solution to the resin and agitate for 5 minutes, then drain.
- Add a fresh aliquot of the deprotection solution and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Activation and Coupling:
- Follow Step 3 in Protocol 1, but perform the coupling at a reduced temperature (e.g., 0°C or room temperature, avoiding any heat). Use a highly efficient coupling reagent like HATU or COMU to ensure rapid coupling, minimizing the exposure time of the deprotected amine.
4. Washing and Monitoring:
- Follow Step 4 in Protocol 1.
Visualizing Workflows and Mechanisms
To aid in understanding the chemical processes involved, the following diagrams illustrate the key reactions and decision-making workflows.
Caption: General workflow for the coupling of an Fmoc-protected amino acid.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for selecting a coupling strategy for D-Aspartic acid.
Conclusion
The successful incorporation of D-Aspartic acid using Fmoc-D-Asp(OMe)-OH requires careful consideration of the peptide sequence and reaction conditions. While standard protocols may suffice for robust sequences, the low steric hindrance of the methyl ester necessitates optimization to minimize aspartimide formation in susceptible cases. For sequences known to be problematic, or when the highest purity is required, the use of alternative Fmoc-D-Asp derivatives with bulkier side-chain protecting groups or backbone-protected dipeptides is strongly advised. By understanding the underlying mechanism of aspartimide formation and employing the appropriate mitigation strategies, researchers can successfully synthesize challenging aspartic acid-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of Fmoc-D-Asp(OMe)-OH with HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is critical for the successful synthesis of high-purity target peptides. The activation of the carboxylic acid group of the incoming N-Fmoc protected amino acid is a key step that dictates the yield and purity of the final product. This document provides detailed application notes and protocols for the activation of Fmoc-D-Asp(OMe)-OH using two common uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Aspartic acid derivatives are particularly susceptible to a base-catalyzed intramolecular side reaction leading to aspartimide formation. This can result in the formation of difficult-to-separate impurities, including α- and β-peptide linkages and racemization at the α-carbon. The choice of coupling reagent and reaction conditions can significantly influence the extent of this side reaction. While both HBTU and HATU are effective, HATU is generally considered a more potent coupling agent, which can lead to faster reaction times and potentially higher purity, especially for challenging sequences.[1][2] This is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[1][2]
These notes provide a comparative overview, quantitative data based on representative non-hindered amino acids, detailed experimental protocols, and visualizations of the chemical pathways and workflows to guide researchers in optimizing the coupling of Fmoc-D-Asp(OMe)-OH.
Data Presentation: Comparative Performance of HBTU and HATU
While direct, head-to-head quantitative data for the coupling of Fmoc-D-Asp(OMe)-OH is not extensively published, the following table summarizes the expected performance of HBTU and HATU based on their general efficacy with non-sterically hindered amino acids. This data serves as a guideline for reagent selection.
| Parameter | HBTU | HATU | Rationale & Supporting Data |
| Typical Coupling Time | 20-60 minutes | 15-45 minutes | HATU generally exhibits faster kinetics due to the formation of the more reactive OAt-ester.[1][2] |
| Representative Purity (%) | >95 | >95 | For non-hindered amino acids, both reagents can achieve high purity. HATU often provides higher purity for more "difficult" sequences.[1] |
| Representative Yield (%) | >98 | >99 | HATU's higher reactivity can lead to more complete coupling reactions and thus slightly higher yields.[3] |
| Relative Cost | Lower | Higher | HATU is generally more expensive than HBTU. |
| Risk of Racemization | Low | Very Low | HATU is known to be superior in suppressing racemization compared to HBTU.[4] |
| Risk of Aspartimide Formation | Moderate | Moderate to Low | Faster coupling with HATU may reduce the exposure time of the activated ester to the basic reaction conditions, potentially lowering the risk of aspartimide formation. However, the primary driver of this side reaction is the extended exposure to the basic conditions of Fmoc deprotection. |
Chemical Activation Mechanisms
The activation of Fmoc-D-Asp(OMe)-OH by both HBTU and HATU proceeds in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, forming a carboxylate anion which then attacks the uronium salt. This results in the formation of a highly reactive active ester intermediate, which subsequently reacts with the free N-terminal amine of the peptide-resin to form the desired peptide bond.
References
Application Notes and Protocols: Fmoc Deprotection Conditions for Peptides Containing Fmoc-D-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids, such as D-aspartic acid, is a key strategy in peptide drug design to enhance proteolytic stability and modulate biological activity. The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the predominant method for peptide synthesis, relying on the base-labile nature of the Fmoc protecting group. However, the synthesis of peptides containing aspartic acid residues, particularly with small ester side-chain protecting groups like the methyl ester (OMe), is fraught with the challenge of aspartimide formation. This side reaction can significantly compromise the yield and purity of the target peptide. These application notes provide a detailed overview of the challenges associated with the Fmoc deprotection of peptides containing Fmoc-D-Asp(OMe)-OH and offer protocols to mitigate the formation of aspartimide-related impurities.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that is particularly prevalent during the basic conditions of Fmoc deprotection in SPPS. The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the D-Asp residue. This is followed by a nucleophilic attack on the side-chain carbonyl of the D-Asp(OMe) group, leading to a five-membered succinimide (B58015) ring and the loss of the methyl ester protecting group. This aspartimide intermediate is highly susceptible to epimerization and subsequent ring-opening by nucleophiles, such as piperidine (B6355638) or water, resulting in a heterogeneous mixture of byproducts. These byproducts include the desired α-peptide, the isomeric β-peptide, as well as their epimers and piperidide adducts, which are often difficult to separate from the target peptide by chromatography.[1][2][3]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic.[2][4]
The Influence of the Side-Chain Protecting Group
A primary strategy to minimize aspartimide formation is the use of sterically hindered side-chain protecting groups for the aspartic acid residue.[2][5] The bulkier the protecting group, the more it sterically hinders the intramolecular cyclization, thereby reducing the rate of aspartimide formation.[2] The standard protecting group, tert-butyl (OtBu), is known to be susceptible to this side reaction.[5][6] Consequently, even bulkier protecting groups such as 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) have been developed and shown to significantly reduce aspartimide formation compared to OtBu.[7][8][9]
The methyl ester (OMe) protecting group on Fmoc-D-Asp(OMe)-OH is significantly less sterically hindered than the tert-butyl ester.[6] This lack of steric bulk is predicted to lead to a higher rate of aspartimide formation under standard Fmoc deprotection conditions compared to Fmoc-D-Asp(OtBu)-OH.[6] Therefore, the use of Fmoc-D-Asp(OMe)-OH in SPPS requires carefully optimized deprotection protocols to suppress this major side reaction.
Quantitative Data Summary
The following tables summarize the expected and reported outcomes for aspartimide formation with different aspartic acid side-chain protecting groups and under various Fmoc deprotection conditions.
Table 1: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation
| Fmoc-Asp Derivative | Relative Steric Hindrance | Expected Level of Aspartimide Formation | Reference |
| Fmoc-D-Asp(OMe)-OH | Low | Very High | [6] |
| Fmoc-D-Asp(OtBu)-OH | Moderate | High | [4][5][6] |
| Fmoc-Asp(OMpe)-OH | High | Low | [7][8] |
| Fmoc-Asp(OBno)-OH | Very High | Very Low | [8][9] |
Table 2: Efficacy of Different Fmoc Deprotection Reagents in Mitigating Aspartimide Formation
| Deprotection Reagent | Concentration | Key Advantages | Key Disadvantages | Expected Efficacy with Fmoc-D-Asp(OMe)-OH | Reference |
| Piperidine | 20% in DMF | Standard, well-established | Promotes aspartimide formation | Low | [1][2] |
| Piperidine with HOBt | 20% Piperidine, 0.1 M HOBt in DMF | Reduces aspartimide formation | HOBt can be explosive when dry | Moderate | [10] |
| Piperazine (B1678402) | 5-10% in DMF | Weaker base, reduces aspartimide formation | Slower deprotection | Moderate to High | [10] |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | Fast deprotection | Strong base, can increase aspartimide formation | Very Low | [11] |
| Dipropylamine (B117675) (DPA) | 25% in DMF | Reduced aspartimide formation vs. piperidine | - | High | [12][13] |
Experimental Protocols
The following are detailed protocols for the Fmoc deprotection of peptides containing Fmoc-D-Asp(OMe)-OH, designed to minimize aspartimide formation.
Protocol 1: Standard Fmoc Deprotection (High Risk of Aspartimide Formation)
This protocol is provided as a baseline and is not recommended for peptides containing Fmoc-D-Asp(OMe)-OH due to the high risk of significant aspartimide formation.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Modified Fmoc Deprotection with Reduced Basicity
This protocol utilizes a weaker base to reduce the rate of aspartimide formation.
Reagents:
-
10% (v/v) Piperazine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 10% piperazine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 10-20 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times).
Protocol 3: Fmoc Deprotection with an Acidic Additive
The addition of an acidic additive like formic acid can help to suppress the deprotonation of the backbone amide, thereby reducing aspartimide formation.
Reagents:
-
20% (v/v) Piperidine and 5% (v/v) Formic Acid in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/5% formic acid in DMF solution to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes. Note that the deprotection will be slower.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 20-30 minutes if necessary (monitor deprotection completion).
-
Drain the solution and wash the resin extensively with DMF (5-7 times).
Protocol 4: Recommended Fmoc Deprotection using Dipropylamine (DPA)
Recent studies have shown that dipropylamine can significantly reduce aspartimide formation compared to piperidine.[12][13]
Reagents:
-
25% (v/v) Dipropylamine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 25% dipropylamine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 25% dipropylamine in DMF solution.
-
Agitate the mixture at room temperature for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Fmoc deprotection and the competing aspartimide side reaction pathway.
Caption: Recommended experimental workflow for SPPS of peptides containing D-Asp(OMe).
Conclusion and Recommendations
The use of Fmoc-D-Asp(OMe)-OH in solid-phase peptide synthesis presents a significant challenge due to the high propensity for aspartimide formation, which is exacerbated by the small size of the methyl ester protecting group. To achieve high purity and yield of the target peptide, it is crucial to deviate from standard Fmoc deprotection protocols that utilize 20% piperidine in DMF.
Key Recommendations:
-
Avoid Standard Piperidine Deprotection: The use of 20% piperidine in DMF should be avoided as it will likely lead to substantial aspartimide-related impurities.
-
Utilize Weaker Bases or Additives: Employing weaker bases like piperazine or adding acidic modifiers such as formic acid to the piperidine solution can effectively reduce the rate of aspartimide formation.
-
Consider Alternative Deprotection Reagents: Dipropylamine (DPA) has emerged as a promising alternative that significantly suppresses aspartimide formation compared to piperidine.
-
Careful Monitoring: Regardless of the chosen protocol, it is essential to carefully monitor the progress of the synthesis and the purity of the crude peptide by analytical techniques such as HPLC and mass spectrometry.
-
Alternative Building Blocks: For particularly sensitive sequences, the use of Fmoc-D-Asp-OH with bulkier side-chain protecting groups (e.g., OMpe, OBno) is strongly recommended to minimize aspartimide formation.
By implementing these optimized protocols and considerations, researchers can successfully incorporate Fmoc-D-Asp(OMe)-OH into their peptide sequences while minimizing the formation of undesirable byproducts.
References
- 1. Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups | Semantic Scholar [semanticscholar.org]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Note: Incorporation of D-Aspartic Acid into Complex Peptides
Topic: A Technical Evaluation of Fmoc-D-Asp(OMe)-OH and Recommended Protocols for Incorporating D-Aspartic Acid Residues in Solid-Phase Peptide Synthesis (SPPS).
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry, enabling the routine construction of complex peptide sequences.[1] The incorporation of non-canonical amino acids, such as D-isomers, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.
This technical note addresses the incorporation of D-aspartic acid into peptide sequences, with a specific evaluation of the side-chain methyl ester protected building block, Fmoc-D-Asp(OMe)-OH. While seemingly a simple derivative, its use in Fmoc-SPPS is fraught with challenges. The primary obstacle is the base-catalyzed side reaction known as aspartimide formation , which is severely exacerbated by small, non-hindered side-chain protecting groups like the methyl ester.[2][3]
This document will detail the chemical principles underlying this challenge, provide a comparative analysis of different aspartic acid protecting groups, and present robust protocols using recommended, sterically hindered derivatives to ensure the successful synthesis of D-Asp-containing peptides.
The Critical Challenge: Aspartimide Formation
The single most significant side reaction during the synthesis of peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate.[1] This reaction is initiated during the Nα-Fmoc deprotection step, which uses a base, typically 20% piperidine (B6355638) in DMF.[4]
Mechanism:
-
The basic conditions promote the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue.
-
This deprotonated nitrogen acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester.
-
This intramolecular cyclization forms a five-membered succinimide (B58015) ring (the aspartimide), releasing the side-chain protecting group's alcohol (e.g., methanol (B129727) from a methyl ester).
This process leads to several undesirable and often inseparable by-products:
-
Racemization: The α-carbon of the aspartimide is highly prone to epimerization under basic conditions.[5]
-
Chain Isomerization: Subsequent nucleophilic attack on the aspartimide ring by water or piperidine can occur at either the α- or β-carbonyl, leading to the formation of desired α-peptides, undesired β-peptides, and their respective D-isomers.[4][5]
-
Chain Termination: Piperidine can open the ring to form piperidide adducts, effectively capping the peptide chain.[3]
The propensity for aspartimide formation is highly dependent on the sequence, with -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- motifs being particularly problematic.[2]
Comparative Analysis of Asp Side-Chain Protecting Groups
The most effective strategy to mitigate aspartimide formation is to sterically hinder the intramolecular cyclization by using a bulky side-chain ester protecting group.[3] A methyl ester (-OMe) is small and provides minimal steric protection, making it a poor choice. The standard tert-butyl (-OtBu) group offers moderate protection but can still lead to significant side reactions in problematic sequences.[2] More advanced, bulkier groups are therefore highly recommended.
| Parameter | -OMe (Methyl) | -OtBu (tert-Butyl) | -OMpe (3-Methyl-3-pentyl) | -OBno (5-n-butyl-5-nonyl) |
| Steric Hindrance | Very Low | Moderate | High | Very High |
| Aspartimide Risk | Very High (Predicted) | High (Documented)[2] | Low[4] | Extremely Low[5] |
| Orthogonality | Poor (Requires non-standard cleavage) | Excellent | Excellent | Excellent |
| Cleavage Condition | Saponification (NaOH) or strong acid | Standard TFA Cocktail | Standard TFA Cocktail | Standard TFA Cocktail |
| Recommendation | Not Recommended | Use with caution; modify protocols | Recommended | Highly Recommended for critical sequences |
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups for Fmoc-SPPS.
Data from comparative studies on model peptides clearly demonstrates the benefit of bulky protecting groups. In a test sequence, switching from Fmoc-Asp(OtBu)-OH to Fmoc-Asp(OBno)-OH increased the content of the target peptide by 25% by minimizing aspartimide-related impurities.[5]
Experimental Protocols
Given the high risk of side reactions, this document does not provide a protocol for the use of Fmoc-D-Asp(OMe)-OH. Instead, we present a standard protocol for the successful incorporation of D-Aspartic acid using a sterically hindered building block, such as Fmoc-D-Asp(OBno)-OH , and a modified deprotection protocol for cases where only Fmoc-D-Asp(OtBu)-OH is available.
Protocol 1: Standard SPPS Cycle for Incorporation of Fmoc-D-Asp(OBno)-OH
This protocol outlines a single, robust coupling cycle on a solid-phase peptide synthesizer or for manual synthesis.
Materials:
-
Peptide-resin (swollen) with a free N-terminal amine
-
Fmoc-D-Asp(OBno)-OH (3-5 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HBTU, HATU) (3-5 eq.)
-
Base (e.g., DIPEA, 2,4,6-Collidine) (6-10 eq.)
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Workflow:
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of D-Amino Acid Containing Peptide Libraries using Fmoc-SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast chemical space to identify novel therapeutic leads, diagnostic agents, and research tools. The incorporation of D-amino acids into these libraries offers a significant advantage by enhancing the proteolytic stability of peptide candidates, thereby increasing their in vivo half-life and bioavailability.[1][2] This document provides detailed application notes and protocols for the synthesis of D-amino acid-containing peptide libraries using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), with a special focus on the challenges and solutions associated with the incorporation of D-aspartic acid.
The use of Fmoc-D-Aspartic acid derivatives with appropriate side-chain protection is critical to prevent side reactions, primarily aspartimide formation, which can lead to a mixture of unwanted by-products and compromise the integrity of the library.[3] While various side-chain protecting groups exist, the methyl ester (OMe) is generally avoided in Fmoc-SPPS due to its propensity to undergo saponification and its predicted high rate of aspartimide formation under the basic conditions required for Fmoc deprotection.[4] Instead, sterically bulky ester groups are preferred to ensure high-yield and high-purity synthesis of peptide libraries.
Data Presentation: Comparison of Aspartic Acid Side-Chain Protecting Groups
The choice of the side-chain protecting group for Fmoc-D-Asp-OH is paramount to minimizing aspartimide formation. The following table summarizes quantitative data from a comparative study on the formation of aspartimide-related by-products with different protecting groups in the model peptide VKDGYI after extended treatment with 20% piperidine (B6355638) in DMF.
| Fmoc-Asp Derivative | Target Peptide (%) | Aspartimide (%) | α/β-Piperidides (%) | D-Aspartate (%) | Impurity/Cycle (%) |
| Fmoc-Asp(OtBu)-OH | 2.5 | 69.3 | 28.2 | 11.9 | 3.7 |
| Fmoc-Asp(OMpe)-OH | 25.8 | 62.8 | 11.4 | 5.8 | 1.4 |
| Fmoc-Asp(OBno)-OH | 89.3 | 8.8 | 1.9 | 0.4 | 0.1 |
Data adapted from a study on Scorpion toxin II model peptides. The data illustrates the effectiveness of bulky side-chain protecting groups in minimizing aspartimide formation and subsequent epimerization.
Experimental Protocols
Protocol 1: General Fmoc-SPPS for Peptide Library Synthesis (Split-and-Mix Method)
The "split-and-mix" (or "one-bead-one-compound") synthesis strategy is a powerful method for generating large combinatorial peptide libraries where each bead carries a unique peptide sequence.[5][6]
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected L- and D-amino acids (including Fmoc-D-Asp(OBno)-OH or other bulky protected variants)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Peptide precipitation solvent: Cold diethyl ether
Workflow:
Caption: Workflow for Split-and-Mix Peptide Library Synthesis.
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a suitable reaction vessel for at least 1 hour.
-
Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF.
-
Split: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the first position.
-
First Amino Acid Coupling:
-
In separate reaction vessels for each portion, add a solution of the corresponding Fmoc-amino acid (3-5 equivalents), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin portions thoroughly with DMF.
-
-
Pool and Mix: Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Synthesis Cycles (Repeat):
-
Fmoc Deprotection: Treat the pooled resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Split: Divide the deprotected resin into equal portions.
-
Coupling: Couple the next set of Fmoc-amino acids in parallel as described in step 4.
-
Pool and Mix: Combine and mix the resin portions.
-
Repeat this cycle for the desired length of the peptide library.
-
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Lyophilization: Filter the resin and collect the TFA solution. Precipitate the peptides by adding the solution to cold diethyl ether. Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash. Dry the peptide library under vacuum and then lyophilize.
Protocol 2: On-Bead Screening of a One-Bead-One-Compound (OBOC) Library
This protocol describes a general method for screening an OBOC library for binders to a target protein.
Materials:
-
One-Bead-One-Compound (OBOC) peptide library on beads
-
Target protein, labeled with a fluorescent tag (e.g., FITC, Alexa Fluor)
-
Screening buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
Microscope with fluorescence imaging capabilities
-
Micromanipulator for bead isolation
Workflow:
Caption: Workflow for On-Bead Screening and Hit Identification.
Methodology:
-
Bead Preparation and Blocking:
-
Wash the library beads with screening buffer.
-
Incubate the beads in screening buffer (containing a blocking agent like BSA) for 1 hour at room temperature to minimize non-specific binding.
-
-
Incubation with Target Protein:
-
Incubate the blocked beads with a solution of the fluorescently labeled target protein at a predetermined concentration for 1-2 hours.
-
-
Washing:
-
Wash the beads extensively with washing buffer to remove unbound and weakly bound target protein.
-
-
Visualization and Hit Identification:
-
Resuspend the beads in washing buffer and observe under a fluorescence microscope.
-
Identify the beads that exhibit a strong fluorescent signal, indicating binding of the target protein.
-
-
Isolation of "Hit" Beads:
-
Using a micromanipulator, isolate the individual fluorescent beads and place them into separate wells of a microplate or PCR tubes.
-
-
Peptide Sequencing:
-
Elute the peptide from the isolated bead.
-
Analyze the eluted peptide by tandem mass spectrometry (MS/MS) to determine its amino acid sequence.[7]
-
Signaling Pathways and Logical Relationships
The primary advantage of incorporating D-amino acids is to create peptide-based drugs that can effectively modulate biological pathways by resisting enzymatic degradation. The following diagram illustrates the logical relationship between the synthesis of D-peptide libraries and their application in drug discovery.
Caption: Logical Workflow from D-Peptide Library Synthesis to Therapeutic Application.
This workflow demonstrates the progression from the chemical synthesis of a diverse library of stable D-peptides to the identification of specific binders that can modulate a biological target and elicit a therapeutic effect. The enhanced stability of D-peptides is crucial for their successful translation into clinical candidates.
References
- 1. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 2. sciforum.net [sciforum.net]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 7. Developments with Bead-Based Screening for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Fmoc-D-Asp(OMe)-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient coupling of amino acids is paramount in solid-phase peptide synthesis (SPPS) to ensure high purity and yield of the final peptide product. The incorporation of Fmoc-D-Asp(OMe)-OH, a common building block, requires careful monitoring to confirm complete reaction and to detect potential side reactions, most notably aspartimide formation. This document provides detailed application notes and protocols for various techniques to monitor the coupling efficiency of Fmoc-D-Asp(OMe)-OH in SPPS.
This guide covers both qualitative colorimetric assays for rapid in-process checks and quantitative chromatographic methods for more detailed analysis. The selection of an appropriate monitoring technique depends on the specific requirements of the synthesis, including the scale, the nature of the peptide sequence, and the desired level of analytical detail.
Overview of Reaction Monitoring Techniques
A variety of techniques can be employed to monitor the progress of the Fmoc-D-Asp(OMe)-OH coupling reaction. These methods primarily focus on the detection of unreacted (free) primary amines on the solid support after the coupling step. A successful coupling reaction will result in the absence of free amines.
Qualitative Colorimetric Assays: These tests provide a rapid, visual indication of the presence of free amines and are ideal for routine, in-process monitoring.
-
Kaiser Test: A highly sensitive test for primary amines.[1]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: An alternative to the Kaiser test for detecting primary amines.[2]
-
Isatin Test: Used for the detection of secondary amines, particularly when proline is the N-terminal amino acid.[1]
Chromatographic Techniques: These methods offer quantitative data on the extent of coupling and can also be used to detect side products like those resulting from aspartimide formation.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of the peptide product and any impurities.
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique for qualitative or semi-quantitative analysis.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for the described reaction monitoring techniques. This data allows for an informed decision on the most suitable method for a given application.
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput | Equipment Cost |
| Kaiser Test (Quantitative) | Free Primary Amines | ~5 µmol/g resin | ~15 µmol/g resin | Low | Low |
| TNBS Test (Quantitative) | Free Primary Amines | ~2-5 µmol/g resin | ~10-15 µmol/g resin | Low | Low |
| Reversed-Phase HPLC | Peptide & Impurities | Analyte-dependent (~0.1-1 µg/mL) | Analyte-dependent (~0.5-5 µg/mL) | High | High |
| UPLC | Peptide & Impurities | Higher sensitivity than HPLC | Higher sensitivity than HPLC | Very High | Very High |
Experimental Protocols
Qualitative Colorimetric Assays
These protocols are designed for rapid, on-resin checks of coupling completion.
Principle: Ninhydrin (B49086) reacts with primary amines to produce a deep blue color (Ruhemann's purple). A colorless or yellow result indicates a complete coupling.
Reagents:
-
Reagent A: 1 g ninhydrin in 20 mL n-butanol.
-
Reagent B: 40 g phenol (B47542) in 20 mL n-butanol.
-
Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.
Procedure:
-
Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue beads and solution: Incomplete coupling.
-
Colorless or yellow beads and solution: Complete coupling.
-
Slightly blue beads: Near-complete coupling; consider a second coupling.
Principle: TNBS reacts with primary amines to give a red-orange color.
Reagents:
-
Reagent A: 10% (v/v) Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF).
-
Reagent B: 1 M TNBS in water.
Procedure:
-
Place a small sample of resin beads into a test tube.
-
Add 1-3 drops of Reagent A and Reagent B.
-
Mix and let stand at room temperature for 10 minutes.
-
Observe the color of the beads, preferably under a microscope.
Interpretation of Results:
-
Intensely orange or red beads: Incomplete coupling.
-
Colorless or pale yellow beads: Complete coupling.
Chromatographic Analysis
These protocols are for obtaining more detailed, quantitative information about the coupling reaction and for detecting side products. A small amount of the peptide is cleaved from the resin for analysis.
Principle: A small portion of the peptide is cleaved from the solid support using a strong acid cocktail containing scavengers to protect sensitive residues.
Cleavage Cocktail (prepare fresh):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Transfer a small amount of dried peptide-resin (5-10 mg) to a microcentrifuge tube.
-
Add 100-200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional shaking.
-
Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with more cold ether and centrifuge again.
-
Dry the peptide pellet under a stream of nitrogen.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC analysis.
Principle: Reversed-phase HPLC separates the peptide from unreacted starting materials and byproducts based on hydrophobicity. Aspartimide-related impurities can often be resolved from the desired peptide.
Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Procedure:
-
Equilibrate the column with the initial gradient conditions.
-
Inject the dissolved peptide sample.
-
Run the gradient and record the chromatogram.
-
Analyze the peak areas to determine the percentage of the desired product and any impurities. The presence of peaks with a mass corresponding to the peptide minus water may indicate aspartimide formation.
Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.
Materials:
-
Silica gel TLC plates.
-
Solvent System: A common system for Fmoc-amino acids is n-butanol:acetic acid:water (4:1:1).[3]
-
Visualization: UV light (254 nm) and/or a ninhydrin stain.
Procedure:
-
Spot a small amount of the cleaved peptide solution (from the HPLC sample preparation) onto the TLC plate.
-
Spot the starting material (Fmoc-D-Asp-OMe) as a reference.
-
Develop the plate in the chosen solvent system.
-
Dry the plate and visualize the spots under UV light.
-
If necessary, spray the plate with a ninhydrin solution and heat to visualize amine-containing spots.
Interpretation:
-
A complete reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the peptide.
Visualization of Workflows
Experimental Workflow for Reaction Monitoring
Caption: General workflow for monitoring Fmoc-D-Asp(OMe)-OH coupling in SPPS.
Signaling Pathway for Kaiser Test
References
Application Notes & Protocols: Fmoc-D-Asp(OMe)-OH for Introducing Conformational Constraints in Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The therapeutic potential of peptides is often limited by their inherent flexibility and susceptibility to enzymatic degradation. Introducing conformational constraints is a key strategy to overcome these limitations. A rigid structure can pre-organize the peptide into its bioactive conformation, which can lead to enhanced binding affinity due to a reduced entropic penalty upon binding.[1][2][3] Furthermore, non-natural structures, such as those incorporating D-amino acids, can significantly increase resistance to proteolysis, thereby improving the peptide's in vivo half-life.[4][5]
This document provides a detailed overview and protocols for using Fmoc-D-Asp(OMe)-OH, a protected D-aspartic acid derivative, to introduce a stable conformational constraint in peptides. The core of this technique is the controlled, base-catalyzed intramolecular cyclization of the D-aspartic acid residue to form a stable D-isoaspartimide ring within the peptide backbone. This five-membered ring structure effectively locks the local peptide conformation, providing a powerful tool for rational peptide design and drug development.
Mechanism of Conformational Constraint
The introduction of the conformational constraint relies on the chemical properties of aspartic acid within the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). During the standard Fmoc deprotection step, the peptide is treated with a base, typically 20% piperidine (B6355638) in DMF.[6][7][8] This basic environment facilitates a nucleophilic attack from the backbone amide nitrogen of the residue C-terminal to the D-Asp on the side-chain carbonyl of the D-Asp. This intramolecular reaction results in the formation of a five-membered succinimide (B58015) ring, also known as an aspartimide.[6][9][10][11]
This aspartimide intermediate can subsequently hydrolyze to form a mixture of α- and β-linked peptides.[6] When starting with a D-Asp residue, the resulting D-isoaspartate (D-isoAsp) linkage is remarkably stable, effectively creating a permanent "kink" or turn in the peptide backbone.[12] The reaction is particularly efficient when the residue following the D-Asp is sterically unhindered, such as Glycine.[6][10][13]
Data Presentation: Expected Impact of D-isoaspartimide Constraint
The introduction of a D-isoaspartimide constraint is expected to favorably alter the pharmacological properties of a peptide. The table below summarizes the anticipated effects based on established principles of peptide chemistry.
| Parameter | Unconstrained Peptide (L-Asp) | Constrained Peptide (D-isoAsp) | Rationale |
| Binding Affinity (Kd) | Higher (Weaker) | Lower (Stronger) | The constrained conformation mimics the bioactive state, reducing the entropic cost of binding.[2] |
| Enzymatic Stability | Low | High | The D-amino acid and the non-natural iso-peptide bond are resistant to cleavage by common proteases.[4][5] |
| Conformational Flexibility | High | Low | The cyclic aspartimide structure rigidly constrains the peptide backbone locally.[6] |
| Immunogenicity | Potential | Reduced | D-amino acids and modified backbones can decrease recognition by the immune system. |
Table 1: Predicted Effects of D-isoaspartimide Constraint on Peptide Properties.
Research has shown that the D-isoAsp isoform is particularly stable against further interconversion, making it an ideal "terminal" modification for locking a peptide's conformation.[12]
| Aspartate Isoform | Stability / Interconversion Rate |
| L-Asp | Readily converts to L-isoAsp and D-Asp. |
| L-isoAsp | Stable, with very slow conversion to other isomers. |
| D-Asp | Slowly forms from L-Asp. |
| D-isoAsp | Very stable; forms very slowly and shows little conversion to other isomers.[12] |
Table 2: Relative Stability of Aspartate Isoforms in Peptides at pH 7. [12]
Experimental Workflow and Protocols
The overall process involves peptide design, synthesis with intentional on-resin cyclization, purification, and finally, characterization and biological evaluation.
Protocol 1: Solid-Phase Synthesis and On-Resin Constraint Formation
This protocol is based on standard Fmoc/tBu SPPS methodologies.[14][15]
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for C-terminal acids).[16]
-
Swell the resin in Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
-
Amino Acid Coupling Cycle (for each amino acid):
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).[7][8]
-
Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add a base (e.g., DIPEA; 6-10 equivalents) and pre-activate for 2-3 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Monitoring: Confirm coupling completion with a qualitative test (e.g., Kaiser test).
-
-
Incorporation of Fmoc-D-Asp(OMe)-OH:
-
Follow the standard coupling cycle (Step 2) to add Fmoc-D-Asp(OMe)-OH to the growing peptide chain.
-
Ensure the subsequent amino acid coupled is Glycine or another sterically small residue to maximize the efficiency of the subsequent cyclization.[10]
-
-
On-Resin Constraint Formation:
-
After coupling the residue following D-Asp (e.g., Glycine), perform the standard Fmoc deprotection step (20% piperidine in DMF). This step simultaneously removes the Fmoc group and catalyzes the intramolecular cyclization to form the desired aspartimide ring.[6][11] No additional reagents are needed.
-
-
Chain Elongation:
-
Continue with standard Fmoc-SPPS cycles until the full peptide sequence is assembled.
-
Protocol 2: Peptide Cleavage and Purification
-
Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature. This removes all acid-labile side-chain protecting groups and cleaves the peptide from the resin.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder.
Protocol 3: Characterization of the Constrained Peptide
It is crucial to confirm the formation of the isoaspartimide linkage and the final peptide identity.
-
Mass Spectrometry (MS):
-
Use ESI-MS or MALDI-TOF to confirm the molecular weight of the purified peptide. The formation of the isoaspartimide from an Asp residue is an isomerization, so the mass will be identical to the linear peptide.[17] MS is essential to confirm the purity and identity of the product.
-
-
Tandem MS (MS/MS):
-
Fragmentation techniques can help locate the modification. The fragmentation pattern around the isoAsp residue will differ from the pattern of a standard Asp-containing peptide.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
2D NMR techniques (e.g., TOCSY, NOESY) are powerful tools for unambiguously identifying the presence and location of an isoaspartate residue.[18] The chemical shifts of the protons and carbons in and around the isoAsp linkage are distinct from those of a standard α-peptide bond, providing definitive structural confirmation.
-
Application in Drug Design: Inhibiting Protein-Protein Interactions
Conformationally constrained peptides are excellent candidates for inhibiting protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are difficult to target with traditional small molecules.[19][20] By mimicking a key secondary structure element (e.g., an α-helix or β-turn) of one of the binding partners, a constrained peptide can disrupt the interaction with high affinity and specificity.
The D-isoaspartimide linkage can be used to stabilize a β-turn conformation, which is a common recognition motif in many biological signaling pathways.
Conclusion: The use of Fmoc-D-Asp(OMe)-OH to introduce a D-isoaspartimide constraint is a powerful and straightforward strategy in modern peptide chemistry. By leveraging a common side reaction in SPPS and turning it into a desired modification, researchers can create conformationally rigid peptides with enhanced stability and potentially superior biological activity. This approach provides a valuable tool for the development of next-generation peptide therapeutics targeting a wide range of diseases.
References
- 1. Hydrocarbon constrained peptides – understanding preorganisation and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. Interconversion of the peptide isoforms of aspartate: stability of isoaspartates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
- 17. In-Source Decay Characterization of Isoaspartate and β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation with Fmoc-D-Asp(OMe)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Fmoc-D-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS) and the prevention of aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern when using Fmoc-D-Asp(OMe)-OH?
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving an aspartic acid residue.[1] It is an intramolecular cyclization where the backbone amide nitrogen following the D-Asp residue attacks the side-chain carbonyl group.[2] This reaction is catalyzed by the basic conditions used for Fmoc group removal, typically with piperidine (B6355638).[3]
The resulting five-membered succinimide (B58015) ring (aspartimide) is problematic because it can lead to several impurities:
-
Hydrolysis: The ring can open to form both the desired α-peptide and an undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[2]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of the corresponding L-aspartyl peptide, which can be difficult to separate.[4]
-
Piperidide Adducts: The aspartimide intermediate can be attacked by piperidine, forming α- and β-piperidide adducts.[3]
The methyl ester (OMe) protecting group on Fmoc-D-Asp(OMe)-OH is relatively small and offers less steric hindrance compared to the more common tert-butyl (OtBu) group. This reduced steric bulk makes the side-chain carbonyl more susceptible to nucleophilic attack, potentially leading to a higher rate of aspartimide formation.
Q2: How does the sequence of my peptide affect the risk of aspartimide formation?
Aspartimide formation is highly sequence-dependent. The risk is significantly higher when the D-aspartic acid residue is followed by an amino acid with a small or unhindered side chain.[1] Problematic sequences include:
-
D-Asp - Gly: This is the most susceptible sequence due to the lack of steric hindrance from the glycine (B1666218) residue.[2]
-
D-Asp - Asn
-
D-Asp - Ser
-
D-Asp - Ala
If your sequence contains these motifs, proactive measures to prevent aspartimide formation are strongly recommended.
Q3: I am observing multiple peaks with the same mass as my target peptide in my HPLC analysis. Could this be due to aspartimide formation?
Yes, this is a classic indicator of aspartimide-related side products. The α- and β-peptides, as well as the D- and L-epimers, are isomers, meaning they have the same molecular weight as the desired peptide.[4] These impurities often have very similar retention times in reverse-phase HPLC, making purification extremely challenging or even impossible.
Troubleshooting Guide
Issue 1: Significant impurity peaks are observed after synthesizing a peptide containing a D-Asp(OMe) residue, especially a D-Asp-Gly sequence.
-
Root Cause: The OMe group provides insufficient steric protection, leading to a high rate of aspartimide formation during the repeated piperidine deprotection steps. The D-Asp-Gly sequence is particularly prone to this side reaction.
-
Solution:
-
Modify Deprotection Conditions: Reduce the basicity of the Fmoc deprotection solution to slow down the rate of aspartimide formation. (See Protocol 1)
-
Use a Sterically Hindered Building Block: For highly problematic sequences, the most effective solution is to replace Fmoc-D-Asp(OMe)-OH with an alternative that offers better side-chain protection, such as Fmoc-D-Asp(OBno)-OH or Fmoc-D-Asp(OMpe)-OH.[4][5]
-
Employ Backbone Protection: For D-Asp-Gly sequences, using a pre-formed dipeptide with backbone protection, such as Fmoc-D-Asp(OtBu)-Dmb-Gly-OH, can completely eliminate the side reaction.[6]
-
Issue 2: Peptide yield is significantly lower than expected after cleavage.
-
Root Cause: The formation of various side products (β-peptides, piperidide adducts) reduces the amount of the desired full-length α-peptide. These impurities may be lost during purification, leading to low recovery.
-
Solution: A combination of strategies is often most effective.
-
Combine a modified deprotection cocktail with a bulkier protecting group. Using a less basic deprotection solution in conjunction with a more robust Asp protecting group provides a powerful synergistic effect.
-
Optimize coupling conditions: Ensure complete coupling to the amino acid following the D-Asp residue to avoid truncated sequences that can complicate analysis.
-
Prevention Strategies and Experimental Protocols
Data on Aspartate Protecting Groups
The choice of the side-chain protecting group is critical for minimizing aspartimide formation. The following table provides a comparison of different protecting groups based on their performance in the synthesis of the highly prone model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH.
| Protecting Group | Aspartimide Formation (%) | D-Isomer Formation (%) | Reference |
| OMe (Methyl Ester) | High (qualitative) | High (expected) | - |
| OtBu (tert-Butyl Ester) | 14.8 | 13.5 | [4] |
| OMpe (3-Methylpent-3-yl Ester) | 2.0 | 2.1 | [4] |
| OBno (5-n-butyl-5-nonyl Ester) | 0.1 | 0.1 | [4] |
Note: Direct quantitative data for the OMe group in this specific context is limited in the literature; its performance is extrapolated based on established chemical principles of steric hindrance.
Protocol 1: Modified Fmoc Deprotection with Acidic Additive
This protocol aims to reduce the basicity of the deprotection solution, thereby decreasing the rate of aspartimide formation.
Reagents:
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Additive: 1-Hydroxybenzotriazole (HOBt) or Formic Acid.
Procedure:
-
Prepare the Modified Deprotection Solution:
-
Option A (HOBt): To your 20% piperidine in DMF solution, add solid HOBt to a final concentration of 0.1 M. Ensure it is fully dissolved before use.
-
Option B (Formic Acid): Add formic acid to your 20% piperidine in DMF solution to a final concentration of 0.1 M (approximately 0.75 mL of formic acid per 100 mL of solution).
-
-
Fmoc Deprotection Step:
-
Drain the coupling solution from the peptide-resin.
-
Add the modified deprotection solution to the resin.
-
Allow the reaction to proceed for your standard deprotection time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF to remove all traces of piperidine and the additive.
-
-
Proceed with the next coupling step as usual.
Protocol 2: Incorporation of a Sterically Hindered Aspartic Acid Derivative
This is the recommended approach for sequences that are highly susceptible to aspartimide formation.
Reagents & Materials:
-
Peptide-resin with a free N-terminal amine.
-
Sterically Hindered Building Block: Fmoc-D-Asp(OBno)-OH (3 equivalents).
-
Coupling Reagent: HBTU (2.9 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Solvent: Anhydrous DMF.
Procedure:
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-Asp(OBno)-OH and HBTU in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling:
-
Drain the wash solvent from the deprotected peptide-resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
-
Proceed with the next deprotection and coupling cycle.
Visual Guides
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation.
Troubleshooting Workflow for Aspartimide Formation
Caption: Troubleshooting workflow for aspartimide-related issues.
References
- 1. d-nb.info [d-nb.info]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Asp-OMe in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve side reactions associated with the use of Fmoc-D-Asp-OMe and related aspartic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with Fmoc-Asp(OR)-OH derivatives in SPPS?
A1: The most significant side reaction is the formation of an aspartimide intermediate. This occurs when the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carboxyl group. This intramolecular cyclization is catalyzed by the basic conditions of the Fmoc-deprotection step, typically using piperidine (B6355638).[1][2] The resulting five-membered succinimide (B58015) ring is highly susceptible to further reactions, leading to a variety of impurities.[2]
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation can lead to a cascade of undesirable products, significantly impacting the purity and yield of the target peptide.[2] The primary consequences are:
-
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, to form a mixture of α- and β-aspartyl peptides.[1][2]
-
Racemization: The chiral center of the aspartic acid residue can epimerize during aspartimide formation, leading to the incorporation of D- and L-isomers, which are often difficult to separate from the desired peptide.[1]
-
Formation of piperidide adducts: The aspartimide intermediate can be attacked by piperidine, leading to the formation of piperidide byproducts.[1]
-
Difficult purification: Many of these byproducts have the same mass and similar chromatographic properties as the target peptide, making purification challenging.[3]
Q3: Which peptide sequences are most prone to aspartimide formation?
A3: The propensity for aspartimide formation is highly sequence-dependent. Sequences where the aspartic acid residue is followed by a sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly: This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[1]
-
Asp-Asn
-
Asp-Ser
-
Asp-Arg
-
Asp-Cys [1]
Q4: How does the choice of base for Fmoc deprotection affect aspartimide formation?
A4: The base used for Fmoc deprotection plays a crucial role. Stronger, more nucleophilic bases tend to promote aspartimide formation.
-
Piperidine: The standard 20% piperidine in DMF is a common culprit in promoting this side reaction.[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): While a very efficient deprotecting agent, DBU is a strong, non-nucleophilic base that can significantly increase the rate of aspartimide formation.[1]
-
Piperazine: This weaker base has been shown to reduce the extent of aspartimide formation compared to piperidine.[4][5]
-
Morpholine (B109124): As a weaker base, morpholine can also minimize aspartimide formation, though its deprotection efficiency may be lower.[2]
Troubleshooting Guides
Issue: Significant levels of impurities with the same mass as the target peptide are observed by LC-MS.
This is a classic indicator of aspartimide formation, leading to the generation of α- and β-peptides and their epimers.
The primary cause is the base-catalyzed intramolecular cyclization of the aspartic acid residue during Fmoc deprotection. The following strategies can be employed to mitigate this issue, ranging from simple modifications to the use of specialized reagents.
1. Modification of Fmoc Deprotection Conditions
A straightforward approach is to modify the deprotection cocktail to reduce its basicity or buffer its reactivity.
-
Addition of an Acidic Additive: Adding a weak acid to the piperidine solution can significantly suppress aspartimide formation.
-
Use of a Weaker Base: Replacing piperidine with a less basic amine can be effective.
2. Use of Sterically Hindered Side-Chain Protecting Groups
Employing a bulkier protecting group on the side chain of aspartic acid can sterically hinder the intramolecular attack, thereby reducing aspartimide formation.
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester): Offers more steric hindrance than the standard OtBu group.[4][8]
-
Fmoc-Asp(OBno)-OH (2-benzyloxynorbornyl): This highly bulky protecting group has been shown to be extremely effective at suppressing aspartimide formation, even in challenging sequences like Asp-Gly.[3]
3. Backbone Protection
This is one of the most effective methods to completely prevent aspartimide formation. It involves temporarily protecting the backbone amide nitrogen of the residue following the aspartic acid, thus removing the nucleophile required for the cyclization.
-
Dmb (2,4-dimethoxybenzyl) Dipeptides: These are introduced as a dipeptide unit, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH . The Dmb group is stable to piperidine but is removed during the final TFA cleavage.[7]
4. Use of Pseudoproline Dipeptides
Pseudoproline dipeptides can be inserted at Ser or Thr residues. While their primary purpose is to disrupt aggregation, they can also help in reducing aspartimide formation when placed near an aspartic acid residue. The pseudoproline is cleaved during the final TFA treatment to yield the native amino acid.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies, comparing the effectiveness of different strategies in reducing aspartimide formation.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
Model Peptide: H-Val-Lys-Asp-Gly-Tyr-Ile-OH (Scorpion Toxin II) Conditions: Extended treatment with 20% piperidine in DMF
| Fmoc-Asp Derivative | % Target Peptide Remaining | % Aspartimide Formation | % D-Asp Formation |
| Fmoc-D-Asp(OtBu)-OH | 5.0 | 90.0 | 18.0 |
| Fmoc-D-Asp(OMpe)-OH | 36.0 | 59.0 | 10.0 |
| Fmoc-D-Asp(OBno)-OH | 90.0 | 5.0 | 1.0 |
(Data adapted from Novabiochem technical literature)[3]
Table 2: Effect of Fmoc Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Peptide Sequence Context | Extent of Aspartimide Formation |
| 20% Piperidine in DMF | Asp-Gly | High |
| 20% Piperidine / 0.1 M HOBt in DMF | Asp-Gly | Significantly Reduced |
| 10% Piperazine / 0.1 M HOBt in NMP/EtOH | General | Very Low |
| 2% DBU / 5% Piperazine in DMF | General | Can be high, requires optimization |
| 2% DBU / 5% Piperazine / 1% Formic Acid in DMF | Asp-Gly | Minimized |
(Data compiled from multiple sources)[4][5][6][7]
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring the resin is fully covered.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min) and then DMF (3 x 1 min) before proceeding to the coupling step.
-
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-D-Asp(OBno)-OH)
-
Resin Preparation: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard or modified protocol (e.g., Protocol 1).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OBno)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and then DMF (3 x 1 min).
-
Protocol 3: Incorporation of a Dmb-Protected Dipeptide (e.g., Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH)
-
Resin Preparation: Perform the Fmoc deprotection of the N-terminal amino acid on the resin.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) and a coupling reagent (e.g., HATU, 1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling:
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin as described in Protocol 2.
-
Subsequent Steps: Continue with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids. The Dmb group will be removed during the final TFA cleavage.
Protocol 4: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: Perform the Fmoc deprotection of the N-terminal amino acid on the resin.
-
Dipeptide Activation: Dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (5 equivalents) and a coupling reagent (e.g., PyBOP, HBTU, 5 equivalents) in a minimal volume of DMF or NMP. Add DIPEA (10 equivalents) and mix thoroughly.
-
Coupling:
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
Confirm completion of the coupling with a TNBS test.
-
-
Washing: Wash the resin as described in Protocol 2.
-
Cleavage: The pseudoproline is converted back to the native serine or threonine residue during the final TFA cleavage step. A cleavage time of at least 3 hours is recommended.
Visual Guides
Signaling Pathways and Experimental Workflows
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. interanalyt.ru [interanalyt.ru]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-D-Asp(OMe)-OH Coupling
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the coupling efficiency of Fmoc-D-Asp(OMe)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling of Fmoc-D-Asp(OMe)-OH is a common challenge. This section offers a systematic approach to diagnosing and resolving the issue.
Q1: My Kaiser test is positive after coupling Fmoc-D-Asp(OMe)-OH. What is the primary cause and how can I fix it?
A positive Kaiser test indicates the presence of unreacted free amines, signifying incomplete coupling. The most likely cause is steric hindrance, which is common with D-amino acids and other bulky residues.[1][2]
Recommended Solutions:
-
Optimize Your Coupling Reagent: Standard carbodiimide (B86325) reagents (DCC, DIC) may be inefficient for sterically hindered couplings.[1][3] Switch to a more potent coupling reagent.
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, or COMU are highly effective for difficult couplings.[3][4][5] HATU is often cited for its superior acylation rates, while COMU offers comparable efficiency with the benefit of being a safer, non-explosive alternative.[3][4][6]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for overcoming steric hindrance.[1][4]
-
-
Modify Reaction Conditions:
-
Double Coupling: After the first coupling reaction, drain the vessel and repeat the step with a fresh solution of activated amino acid.[1] This is a highly effective strategy for driving the reaction to completion.[7]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to allow the sterically hindered reaction to proceed fully.[1][3][8]
-
Elevate Temperature: Carefully increasing the temperature can enhance reaction kinetics. Microwave-assisted SPPS can be particularly effective.[9] However, be aware that higher temperatures can increase the risk of side reactions like racemization and aspartimide formation.[10][11] It is often recommended to limit microwave coupling temperatures to around 50°C to minimize these risks.[11][12]
-
Q2: The final yield of my peptide is low, even though the Kaiser test was negative. What other issues could be at play?
Low yield despite a negative coupling test can point to two common problems: peptide aggregation on the solid support or the formation of side products, particularly aspartimide.
Recommended Solutions:
-
Combat Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, preventing reagents from accessing the reaction site.[9]
-
Change the Solvent: Switching the coupling solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can help disrupt secondary structures and improve solvation.[3]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates.[13]
-
Incorporate Backbone Protection: For very difficult sequences, using pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt interchain hydrogen bonding and prevent aggregation.[13][14]
-
-
Minimize Aspartimide Formation: Aspartic acid residues are highly prone to forming a cyclic aspartimide intermediate during the basic conditions of Fmoc deprotection (piperidine treatment).[13][15] This is a significant issue as it leads to byproducts that are difficult to separate from the target peptide.[7] The methyl ester (-OMe) side-chain protection of your residue is less sterically bulky than the standard tert-butyl (-OtBu) group, which may increase the rate of this side reaction.[16]
-
Modify Deprotection Conditions: Add an acidic additive like 0.1 M HOBt or Oxyma to your 20% piperidine (B6355638) deprotection solution. This buffers the basicity and significantly reduces aspartimide formation.[11][13][17]
-
Use a Weaker Base: For highly sensitive sequences, consider replacing piperidine with a weaker base like 5% piperazine, which can also suppress the side reaction.[17][18]
-
Frequently Asked Questions (FAQs)
Q3: Which coupling reagent is best for Fmoc-D-Asp(OMe)-OH?
For sterically hindered amino acids, uronium or phosphonium-based reagents are superior to carbodiimides.[4] HATU and COMU are among the most effective and commonly recommended reagents for such challenging couplings.[1][3][5]
Q4: Is double coupling always necessary for this residue?
While not always mandatory, double coupling is a robust and highly recommended strategy to ensure the highest possible coupling efficiency, especially when incorporating a D-amino acid into a sequence known to be difficult.[1][7]
Q5: Can I use elevated temperatures to speed up the coupling?
Yes, but with caution. High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) protocols often use temperatures up to 90°C for rapid couplings.[10] However, for Asp residues, this significantly increases the risk of aspartimide formation and racemization.[10][11] If you use elevated temperatures, it is critical to also employ strategies to mitigate these side reactions, such as using additives in the deprotection step.[11]
Q6: How does the -OMe side-chain protection affect the synthesis?
The methyl ester (-OMe) is less sterically bulky than the more common tert-butyl (-OtBu) protecting group.[16] While this may slightly reduce the steric hindrance of the incoming amino acid itself, it can make the residue more susceptible to base-catalyzed aspartimide formation once incorporated into the peptide chain.[16][19] Therefore, paying close attention to deprotection conditions is crucial.
Data Presentation
The following table summarizes the effectiveness of different side-chain protecting groups on Asp in suppressing aspartimide formation, a critical side reaction that impacts overall yield and purity. Bulkier protecting groups offer greater suppression.
| Side-Chain Protecting Group | Sequence | Target Peptide (%) | Aspartimide-related Impurities (%) | D-Asp (%) | Impurity Formation per Cycle (%) |
| -OtBu (Standard) | VKDG YI | 55.7 | 44.3 | 24.3 | 0.59 |
| -OMpe (Bulkier) | VKDG YI | 89.6 | 10.4 | 1.8 | 0.11 |
| -OBno (Very Bulky) | VKDG YI | 99.0 | 1.0 | 0.2 | 0.01 |
| -OtBu (Standard) | VKDN YI | 93.3 | 6.7 | 1.9 | 0.07 |
| -OBno (Very Bulky) | VKDN YI | >99.9 | <0.1 | <0.1 | <0.001 |
| Data adapted from comparative tests on the Scorpion toxin II model peptide after prolonged treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.[7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for coupling Fmoc-D-Asp(OMe)-OH or other sterically hindered amino acids.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OMe)-OH (3 eq.), HATU (2.9 eq.), and an additive like HOAt or Oxyma (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes for pre-activation.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for at least 2 hours at room temperature. For difficult sequences, extend this time to 4 hours or overnight.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive, consider a second coupling (double coupling).[1]
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
This protocol should be used for all deprotection steps after an Asp residue has been incorporated into the peptide.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine with 0.1 M HOBt (or 0.1 M Oxyma) in DMF.[11][17]
-
Resin Swelling: Briefly wash the peptide-resin with DMF.
-
Deprotection: Drain the DMF and add the modified deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 10 minutes. Drain and repeat for a second 10-minute treatment.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and additives before the next coupling step.
Visualizations
The following diagrams illustrate key decision-making workflows for troubleshooting coupling issues.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Factors influencing aspartimide formation and key mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. pnas.org [pnas.org]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. mesalabs.com [mesalabs.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete N-α-Fmoc group removal from Fmoc-D-Asp(OMe)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides missing one or more amino acids.[1] These impurities are often difficult to separate from the target peptide, which significantly lowers the overall yield and purity of the final product.[1]
Q2: What are the general causes of incomplete Fmoc deprotection?
Several factors can impede the efficiency of Fmoc removal:
-
Peptide Sequence and Aggregation: Certain peptide sequences, especially those prone to forming secondary structures like β-sheets or containing sterically hindered amino acids, can physically block the deprotection reagent from accessing the Fmoc group.[1][2]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution, can decrease deprotection efficiency.[1] Inadequate reaction times, insufficient reagent concentration, or poor mixing can also lead to incomplete removal.[1]
-
Poor Resin Swelling: If the solid-phase resin is not properly swelled, peptide chains can remain too close together, creating steric hindrance that impedes the penetration of reagents.[1]
-
High Resin Loading: Overloading the initial amino acid on the resin can increase steric hindrance between the growing peptide chains, making it difficult for reagents to access the reaction sites.[1]
Q3: Are there specific challenges associated with deprotecting Fmoc-D-Asp(OMe)-OH?
Yes. While the D-Asp(OMe) residue itself is not exceptionally bulky, the primary challenge lies in a competing side reaction known as aspartimide formation . This reaction is also catalyzed by the basic conditions required for Fmoc removal.
The methyl ester (OMe) side-chain protection is less sterically hindered than the more common tert-butyl (OtBu) group.[3] This makes the side-chain carbonyl more susceptible to intramolecular attack by the backbone amide nitrogen, forming a stable five-membered ring (the aspartimide). This process is particularly problematic in sequences like Asp-Gly, Asp-Asn, or Asp-Ser.[3] The resulting aspartimide can lead to the formation of undesired α- and β-peptides and racemized products.[4]
Q4: How can I detect if Fmoc deprotection is incomplete?
Several analytical methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (dark blue color) indicates the presence of free primary amines, confirming a successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group remains attached.[1]
-
UV-Vis Spectrophotometry: Many automated peptide synthesizers continuously monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal and has an absorbance maximum around 301 nm.[1][5] A slow or incomplete release profile indicates a difficult deprotection step.[1][6]
-
HPLC and Mass Spectrometry (MS): Analysis of the crude peptide product by HPLC can reveal unexpected peaks corresponding to deletion sequences.[1] MALDI-TOF or ESI-MS can then be used to identify the masses of these impurities, confirming incomplete deprotection at specific residues.[1]
Troubleshooting Guide
Problem: HPLC analysis of my crude peptide shows a significant peak corresponding to a deletion sequence immediately following the D-Asp(OMe) residue.
This is a classic symptom of incomplete Fmoc deprotection or a related side reaction. Follow these steps to diagnose and resolve the issue.
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Step 1: Initial Diagnosis and Verification
-
Verify Reagents: Ensure the deprotection solution (e.g., 20% piperidine in DMF) is freshly prepared from high-purity reagents.[1] Piperidine can degrade over time, reducing its efficacy.
-
Check Resin Swelling: Confirm that the resin was fully swollen before synthesis. Poor swelling can severely limit reagent access.[1]
-
Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for the cycle .[7] Ensure that agitation was sufficient to keep the resin beads suspended.
Step 2: Protocol Optimization for Incomplete Deprotection
If initial checks do not resolve the issue and the Kaiser test indicates incomplete deprotection, modify the protocol. Stronger basic conditions or longer reaction times may be necessary.
| Strategy | Deprotection Cocktail | Typical Conditions | Considerations |
| Extend Time | 20% Piperidine in DMF | 1 x 30 min or 3 x 10 min | Simple to implement but may increase aspartimide formation.[7] |
| Stronger Base | 2% DBU / 2% Piperidine in DMF | 2 x 5-10 min | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is much stronger than piperidine and can be more effective for difficult sequences.[4][5] |
| Alternative Solvent | 20% Piperidine in NMP | 2 x 10-15 min | NMP (N-Methyl-2-pyrrolidone) can be better at disrupting peptide aggregation than DMF.[7] |
| Alternative Reagent | 5% Piperazine / 2% DBU in DMF/NMP | 2 x 7 min | Piperazine is a safer alternative to piperidine and, when combined with DBU, is highly efficient.[4][8][9] |
Step 3: Mitigating Aspartimide Formation
Even if deprotection is complete, the basic conditions may favor aspartimide formation, which "caps" the peptide and prevents further coupling. This is a high-risk side reaction for any Asp residue.
Fmoc Deprotection vs. Aspartimide Formation
Caption: Competing pathways during the deprotection of Asp-containing peptides.
Strategies to reduce aspartimide formation include:
-
Use a Weaker Base/Additive: Using 5% piperidine with 0.1M HOBt (Hydroxybenzotriazole) in DMF can reduce the basicity of the microenvironment, slowing the rate of aspartimide formation.
-
Employ Bulky Side-Chain Protection: For future syntheses, using Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH is highly recommended.[10] The increased steric bulk of these protecting groups physically hinders the intramolecular cyclization reaction.[10]
-
Utilize Backbone Protection: The most effective method is to use a pre-formed dipeptide where the backbone amide nitrogen following the Asp residue is protected, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH.[4] This completely prevents the initial deprotonation required for cyclization.
Key Experimental Protocols
Standard Fmoc Deprotection
This protocol uses a standard 20% piperidine solution.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents.[1]
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate gently for 5-7 minutes.[7]
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal.[5][7]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 6 times) to completely remove piperidine and the DBF-adduct.[1] The resin is now ready for the next coupling step.
Modified Deprotection with DBU
This protocol is for difficult sequences where standard deprotection is confirmed to be incomplete.[5]
-
Resin Preparation: Swell and wash the peptide-resin as described in the standard protocol.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[4]
-
Reaction: Agitate the mixture for 5-10 minutes at room temperature.
-
Drain and Repeat: Drain the deprotection solution. Repeat steps 2 and 3 one more time.
-
Washing: Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of DBU and piperidine before proceeding to the next coupling step.[5]
Kaiser (Ninhydrin) Test Protocol
This test confirms the presence of free primary amines after deprotection.[1]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Sample Preparation: Place a small sample of resin beads (1-2 mg) into a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
UV-Vis Monitoring of Deprotection
This method is typically automated but can be adapted for manual monitoring.
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1]
-
Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol or DMF).
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-piperidine adduct (typically around 301 nm).[5] The concentration can be calculated and plotted over time to determine the reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Containing Fmoc-D-Asp(OMe)
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of synthetic peptides containing the Fmoc-D-Asp(OMe) residue. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis and purification of these sensitive peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing and purifying peptides containing a D-Asp(OMe) residue with Fmoc chemistry?
The main challenge arises from the high susceptibility of the methyl ester (OMe) side-chain protecting group to base-catalyzed hydrolysis and aminolysis during the repeated piperidine (B6355638) treatments required for Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS).[1][2] This leads to a major side reaction known as aspartimide formation.[1][3][4]
Q2: What is aspartimide formation and why is it problematic?
Aspartimide formation is an intramolecular cyclization where the backbone amide nitrogen of the amino acid following the D-Asp(OMe) residue attacks the side-chain carbonyl of the aspartate.[1][3] This reaction is promoted by the basic conditions used for Fmoc deprotection.[1][3] The resulting five-membered succinimide (B58015) ring, or aspartimide, is problematic for several reasons:
-
Formation of Multiple Impurities: The aspartimide intermediate can be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding piperidide adducts.[1][4]
-
Racemization: The chiral center of the aspartic acid is prone to epimerization during this process, which can lead to the formation of D- and L-isomers of both α- and β-peptides.[3]
-
Purification Difficulties: These byproducts often have very similar masses and chromatographic retention times to the target peptide, making their separation by standard reversed-phase high-performance liquid chromatography (RP-HPLC) extremely challenging, and in some cases, impossible.[3][4]
-
Reduced Yield: The formation of these side products significantly decreases the overall yield of the desired peptide.[3]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[1][4] Sequences where the amino acid C-terminal to the aspartic acid residue is sterically undemanding are particularly problematic. The most susceptible sequences include:
-
Asp-Gly[1]
-
Asp-Asn
-
Asp-Ser
-
Asp-Ala
Q4: How can I detect aspartimide-related impurities in my crude peptide?
A combination of analytical techniques is recommended for the detection of these impurities:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Aspartimide-related impurities may appear as closely eluting pre- or post-peaks to the main product peak.[5]
-
Mass Spectrometry (MS): While the α- and β-aspartyl peptides have the same mass as the target peptide, the aspartimide intermediate will have a mass corresponding to the loss of methanol (B129727) (-32 Da). Piperidide adducts will show an increase in mass. High-resolution mass spectrometry can be particularly useful in identifying these species.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool to distinguish between isomeric forms of the peptide.[5][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of peptides containing Fmoc-D-Asp(OMe).
Issue 1: Low yield of the target peptide and a complex crude product chromatogram.
-
Root Cause: This is a strong indicator of significant aspartimide formation due to the lability of the OMe group during Fmoc deprotection.
-
Solutions:
-
Modify Fmoc-Deprotection Conditions:
-
Use a weaker base for Fmoc removal, such as 2% DBU with 2% piperidine in DMF, or piperazine.[8]
-
Reduce the piperidine concentration and treatment time.
-
Add a proton source to the deprotection solution to reduce the basicity. For example, the addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or a small percentage of formic acid to the piperidine solution has been shown to suppress aspartimide formation.[3][8]
-
-
Incorporate Backbone Protection: The use of a N-(2-hydroxy-4-methoxybenzyl) (Hmb) group on the amino acid following the D-Asp residue can prevent the backbone nitrogen from attacking the side chain, thus inhibiting aspartimide formation.[8]
-
Consider Alternative Protecting Groups: For future syntheses, it is highly recommended to replace the OMe group with a more sterically hindered and base-resistant ester protecting group.
-
| Protecting Group | Description | Advantage over OMe |
| tert-Butyl (OtBu) | Standard, moderately bulky ester. | More stable to piperidine than OMe, but can still lead to aspartimide formation in sensitive sequences.[2] |
| 3-methylpent-3-yl (OMpe) | Bulky ester providing increased steric hindrance. | Significantly reduces aspartimide formation compared to OtBu.[9] |
| 2,3,4-trimethyl-pent-3-yl (ODie) | Very bulky ester. | Offers superior suppression of aspartimide formation, especially with prolonged base exposure.[9][10] |
| 5-n-butyl-5-nonyl (OBno) | A flexible and bulky ester. | Has shown to dramatically reduce aspartimide formation to almost undetectable levels in problematic sequences.[10][11] |
Issue 2: Difficulty in separating impurities from the main product peak by RP-HPLC.
-
Root Cause: Co-elution of α- and β-aspartyl isomers, which have very similar hydrophobicities.[4]
-
Solutions:
-
Optimize HPLC Conditions:
-
Gradient Modification: Employ a very shallow acetonitrile (B52724) gradient to maximize the separation of closely eluting species.[12]
-
Alternative Mobile Phase Modifiers: While trifluoroacetic acid (TFA) is standard, experimenting with other ion-pairing reagents or changing the pH of the mobile phase (if the peptide is stable) might alter selectivity.
-
Different Stationary Phases: If a C18 column does not provide adequate resolution, consider trying a C8, C4, or a phenyl-hexyl column.
-
-
Alternative Purification Techniques: For very challenging separations, consider alternative chromatographic methods such as ion-exchange chromatography (IEX) or hydrophilic interaction chromatography (HILIC), which separate peptides based on charge and hydrophilicity, respectively.[13]
-
Experimental Protocols
Protocol 1: General Cleavage and Precipitation of the Crude Peptide
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.[14]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[15]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[14]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[15][16]
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two to three more times to remove scavengers.[15][16]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[15][16]
Protocol 2: Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile, or for hydrophobic peptides, a small amount of DMSO or acetic acid may be necessary). Filter the sample through a 0.45 µm filter before injection.[16]
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is standard for peptide purification.[16]
-
Gradient: Start with a shallow gradient (e.g., 0.5-1% change in mobile phase B per minute) to effectively separate impurities.
-
Detection: Monitor the elution at 214 nm and 280 nm (if the peptide contains aromatic residues).[7][16]
-
-
Fraction Collection and Analysis: Collect fractions across the peaks of interest. Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure target peptide.[16]
-
Lyophilization: Pool the pure fractions, freeze them, and lyophilize to obtain the final purified peptide as a fluffy white powder.[16]
Visualizations
Caption: Workflow for the synthesis and purification of peptides containing Fmoc-D-Asp(OMe).
Caption: Troubleshooting logic for purification of peptides prone to aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing D-Aspartic Acid Racemization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize and manage the racemization of D-aspartic acid during chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments that can lead to the racemization of D-aspartic acid residues.
Question: I'm observing a significant level of racemization in my D-Aspartic acid-containing peptide. What are the most common causes?
Answer:
Significant racemization of D-aspartic acid during solid-phase peptide synthesis (SPPS) is primarily linked to the formation of an aspartimide intermediate. This side reaction is problematic as the aspartimide ring can be opened by nucleophiles, leading to a mixture of α- and β-aspartyl peptides and epimerization at the chiral center of the aspartic acid.[1] Key factors that promote this issue include:
-
Peptide Sequence: Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are highly susceptible. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[1][2]
-
Basic Conditions: Prolonged exposure to the basic conditions required for Fmoc-group removal, typically using piperidine (B6355638), is a primary driver of aspartimide formation.[1][2]
-
Elevated Temperatures: Higher temperatures, especially in microwave-assisted SPPS, significantly accelerate the rate of aspartimide formation and subsequent racemization.[1][2][3]
-
Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group for the Asp side chain may not offer enough steric hindrance to prevent cyclization in susceptible sequences.[1][4]
Below is a troubleshooting workflow to help identify and mitigate the source of racemization.
Question: Which coupling reagents and conditions are recommended to minimize racemization?
Answer:
The choice of coupling reagent and reaction conditions is critical. While the primary cause of aspartic acid racemization is often aspartimide formation during deprotection, the activation step can also contribute to epimerization for all amino acids.[5][6][7][8]
Coupling Reagents: Uronium/aminium-based reagents like HBTU and HATU are highly efficient and generally associated with low levels of racemization.[9][10] Carbodiimide reagents such as DIC are also common, but it is strongly recommended to use them with an additive to suppress racemization.[9][11]
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are crucial for minimizing racemization during the coupling step.[1][12] They work by forming an active ester that is less prone to racemization than the intermediate formed without them.
Temperature: Elevated temperatures increase the rate of most reactions, including racemization.[3][7] In microwave-assisted SPPS, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids.[3][13]
| Strategy | Condition / Reagent | Effect on Racemization | Reference |
| Coupling Reagent | HBTU / HATU | Low racemization | [9][10] |
| DIC with HOBt/Oxyma | Suppresses racemization | [1][9][12] | |
| Deprotection Base | 20% Piperidine in DMF | High risk, especially in sensitive sequences | [1][2] |
| 20% Piperidine + 0.1M HOBt | Reduces aspartimide formation | [3][12][14] | |
| 5% Piperazine + 0.1M HOBt | Weaker base, minimizes aspartimide formation | [1][3] | |
| Temperature | Microwave SPPS at >75°C | Accelerates racemization | [3][13] |
| Microwave SPPS at 50°C | Limits racemization | [3][13] |
Question: How does the side-chain protecting group on aspartic acid influence racemization?
Answer:
The side-chain protecting group's primary role in this context is to sterically hinder the backbone amide nitrogen from attacking the side-chain carboxyl group, thereby preventing the formation of the aspartimide ring.[1][4]
The standard tert-butyl (OtBu) group may not provide sufficient steric bulk for highly susceptible sequences.[1][4] Using larger, more sterically demanding protecting groups can significantly reduce the rate of aspartimide formation.
| Protecting Group | Chemical Name | Efficacy in Preventing Aspartimide Formation | Reference |
| OtBu | tert-butyl ester | Standard protection, may be insufficient for problematic sequences. | [1][4] |
| OcHex | Cyclohexyl ester | Showed significantly less aspartimide formation than benzyl (B1604629) esters in model studies. | [15] |
| OMpe | 3-methylpent-3-yl ester | Offers more steric hindrance than OtBu, reducing aspartimide formation. | [1][14] |
| ODie | 2,3,4-trimethyl-3-pentyl ester | Demonstrates comparable or slightly better efficacy than OMpe. | [4] |
It's important to note that simply increasing steric bulk does not always guarantee success; the flexibility of the protecting group also plays a role.[14]
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of D-aspartic acid racemization?
A1: The primary pathway for the racemization of aspartic acid residues during Fmoc-based SPPS is through the formation of a five-membered succinimide (B58015) ring, known as an aspartimide.[1]
This process is initiated under basic conditions (e.g., piperidine treatment for Fmoc removal), where the backbone amide nitrogen of the C-terminally adjacent amino acid residue is deprotonated.[4] This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid residue to form the cyclic aspartimide intermediate. The α-carbon of this intermediate is significantly more acidic and prone to deprotonation, leading to a loss of stereochemistry (racemization).[16] Subsequent nucleophilic attack on the aspartimide ring (by piperidine or water) can open it to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, with both D and L configurations at the aspartic acid residue.[1][4]
Q2: Are there alternative synthetic strategies to completely prevent aspartimide formation?
A2: Yes, several strategies have been developed to eliminate this side reaction. These typically involve modifying the peptide backbone to prevent the initial cyclization step.
-
Backbone Protection: Introducing a protecting group on the amide nitrogen of the amino acid following the aspartic acid residue physically blocks the nucleophilic attack required for ring formation.[2][12] The 2,4-dimethoxybenzyl (Dmb) group is a common choice. This is often accomplished by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, during synthesis.[2]
-
Non-Ester Side-Chain Protection: An innovative approach involves masking the carboxylic acid with a stable C-C bond using a cyanosulfurylide (CSY) protecting group.[1] This completely suppresses aspartimide formation and the CSY group is removed under specific conditions later in the synthesis.
-
Alternative Nα-Protecting Groups: Since the issue is primarily driven by the strong base used for Fmoc deprotection, using an alternative temporary Nα-protecting group that is cleaved under non-basic conditions can circumvent the problem.[4]
Q3: How can I accurately quantify the extent of racemization in my final peptide product?
A3: Quantifying the level of racemization requires analytical techniques that can separate and detect stereoisomers.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers of peptides or their constituent amino acids after hydrolysis.[17]
-
Gas Chromatography (GC): After total acid hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent and analyzed by GC on a chiral column. This is a highly sensitive method.[18]
-
Capillary Electrophoresis (CE): CE is another powerful technique for separating optical isomers of a peptide in a single run, with detection limits as low as 0.05%.[5][8]
-
Enzymatic Digestion with Mass Spectrometry: Using specific enzymes that only cleave peptide bonds between L-amino acids can help identify the presence of D-isomers. Analysis of the digestion products by mass spectrometry can quantify the extent of racemization.[19]
The general workflow for analysis is outlined below.
Experimental Protocols
Protocol 1: Low-Racemization Fmoc Deprotection using HOBt Additive
This protocol modifies the standard Fmoc deprotection step to suppress base-catalyzed aspartimide formation.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Reagent Preparation: Prepare the deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF. For example, to make 10 mL, mix 2 mL of piperidine, 135 mg of HOBt, and bring the volume to 10 mL with DMF.
-
Initial Deprotection: Drain the DMF from the swollen resin. Add the deprotection solution and agitate gently for 3 minutes.
-
Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Continue agitation for 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next coupling step.
Protocol 2: Analysis of Racemization by GC-MS after Acid Hydrolysis and Derivatization
This protocol outlines the steps to determine the optical purity of amino acids within a synthesized peptide.
Materials:
-
Lyophilized peptide sample (~1 mg)
-
6N HCl in a sealed hydrolysis tube
-
Derivatization reagents (e.g., trifluoroacetic anhydride (B1165640) and an chiral alcohol like 2-butanol)
-
Appropriate organic solvents (e.g., dichloromethane)
-
GC-MS system with a chiral column (e.g., Chirasil-Val)
Procedure:
-
Acid Hydrolysis: Place the peptide sample in a hydrolysis tube with 6N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.
-
Drying: After hydrolysis, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Esterification: Add the chiral alcohol (e.g., 2-butanol) and an acid catalyst, and heat to form the chiral esters of the amino acids. Evaporate the excess reagent.
-
Acylation: Add trifluoroacetic anhydride in a suitable solvent (e.g., dichloromethane) and heat to acylate the amino groups. This makes the amino acids volatile for GC analysis.
-
Sample Preparation for GC-MS: Evaporate the excess derivatization reagents and redissolve the sample in a suitable solvent for injection.
-
GC-MS Analysis: Inject the sample onto the GC-MS system equipped with a chiral column. The different enantiomers (D and L forms) of each amino acid will have different retention times, allowing for their separation and quantification by integrating the peak areas.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijsra.net [ijsra.net]
- 18. cat-online.com [cat-online.com]
- 19. researchgate.net [researchgate.net]
dealing with aggregation of peptides containing Fmoc-d-asp-ome
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Fmoc-D-Asp(OMe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly peptide aggregation, encountered during solid-phase peptide synthesis (SPPS) and subsequent handling.
Frequently Asked Questions (FAQs)
Q1: What causes aggregation in peptides containing Fmoc-D-Asp(OMe)?
Aggregation of peptides on the resin during solid-phase synthesis is a common issue that can lead to poor coupling efficiency and difficult purification.[1] The primary cause is the formation of intermolecular hydrogen bonds between peptide chains, leading to the formation of β-sheet structures.[1] Hydrophobic sequences are particularly prone to aggregation.[1] While Fmoc-D-Asp(OMe) itself is not exceptionally hydrophobic, its presence within a larger hydrophobic sequence can contribute to aggregation.
Another significant challenge, particularly with aspartic acid-containing peptides, is aspartimide formation.[2][3][4] This intramolecular side reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) and is especially prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[1][2] Aspartimide formation can lead to the desired peptide's reduced yield and the formation of difficult-to-remove impurities, including α- and β-piperidides.[3]
Q2: What are the signs of peptide aggregation during synthesis?
Several indicators during SPPS may suggest that your peptide is aggregating on the resin:
-
Poor resin swelling: The peptide-resin may fail to swell adequately in the synthesis solvents.[1]
-
Slow or incomplete Fmoc deprotection: The colorimetric monitoring of Fmoc deprotection (e.g., with a UV detector) may show a delayed or incomplete removal of the Fmoc group.[1]
-
Incomplete coupling reactions: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after a coupling step indicates unreacted amino groups, which can be a consequence of aggregation hindering access to the reactive sites.
-
Physical clumping of the resin: In severe cases, the resin beads may clump together.
Q3: How can I prevent or minimize peptide aggregation?
Several strategies can be employed to disrupt hydrogen bonding and minimize aggregation during synthesis:
-
Solvent Choice: Switching to more polar, hydrogen bond-disrupting solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can be effective.[1][5] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been used successfully for hydrophobic peptides.[5]
-
Elevated Temperature and Sonication: Performing coupling reactions at a higher temperature or using sonication can help to break up aggregates.[1]
-
Chaotropic Salts: The addition of chaotropic salts such as LiCl, NaClO4, or KSCN to the coupling or wash solutions can disrupt secondary structures.[1][6]
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of an amino acid can effectively prevent hydrogen bonding.[1][6] These are typically introduced as dipeptide building blocks. For sequences containing an Asp-Gly motif, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended to prevent both aggregation and aspartimide formation.[6]
-
Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the formation of regular secondary structures.
Q4: How do I specifically address aspartimide formation?
Aspartimide formation is a major concern for peptides containing aspartic acid. Here are targeted strategies to mitigate this side reaction:
-
Modified Deprotection Conditions:
-
Additives: Adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution can suppress aspartimide formation.[1][3]
-
Weaker Bases: Using a weaker base for Fmoc removal, such as piperazine (B1678402) or morpholine, can reduce the incidence of this side reaction.[3]
-
-
Sterically Hindered Protecting Groups: Using a bulkier side-chain protecting group on the aspartic acid residue, such as 3-methyl-3-pentyl (OMpe) or 3-ethyl-3-pentyl (OEpe), can sterically hinder the intramolecular cyclization.[3][7]
-
Backbone Protection: As mentioned for aggregation, using a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a very effective way to prevent aspartimide formation in susceptible sequences.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low peptide yield and purity after cleavage. | Peptide aggregation on-resin leading to incomplete synthesis. | - Synthesize at a lower substitution resin.- Incorporate backbone protection (e.g., Dmb-dipeptides) or pseudoprolines.- Use chaotropic salts in wash and/or coupling steps.[1][6]- Switch to a more polar solvent system (e.g., NMP, or add DMSO).[1] |
| HPLC analysis shows multiple peaks close to the desired product mass, some with a mass increase of +51 Da. | Aspartimide formation and subsequent reaction with piperidine to form piperidide adducts.[1] | - Add 0.1 M HOBt to the piperidine deprotection solution.[1][3]- Use a bulkier side-chain protecting group on the Asp residue (e.g., OMpe).[3]- For Asp-Gly sequences, use Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[3][6]- Switch to a weaker deprotection base like piperazine.[3] |
| Difficulty dissolving the crude peptide after cleavage and lyophilization. | The peptide has a high propensity to aggregate in solution. | - Attempt dissolution in different solvent systems (e.g., neat TFA, then dilute with ACN/water).[8]- Use small amounts of organic acids like formic acid or acetic acid in the solvent.- Consider the use of solubilizing tags during synthesis if aggregation is severe.[8] |
| Kaiser test is positive after coupling, indicating an incomplete reaction. | Aggregation is preventing the coupling reagent from reaching the N-terminus of the growing peptide chain. | - Increase the coupling time and/or temperature.[1]- Use a more powerful coupling reagent like HATU or PyBOP.[6]- Sonicate the reaction vessel during coupling.[1]- Pre-wash the resin with a chaotropic salt solution before coupling.[6] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection to Reduce Aspartimide Formation
-
Reagent Preparation: Prepare a solution of 20% piperidine and 0.1 M HOBt in DMF.
-
Deprotection Step:
-
Drain the coupling solution from the peptide-resin.
-
Wash the resin three times with DMF.
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Agitate for the standard deprotection time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and HOBt before the next coupling step.
-
Protocol 2: Coupling with a Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2-2.9 equivalents), and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF, DCM, and then DMF to prepare for the next synthesis cycle.[3]
-
Visualizations
Caption: Workflow for identifying and mitigating peptide aggregation during SPPS.
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-D-Asp(OMe)-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize Fmoc-D-Asp(OMe)-OH coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a standard reaction time for Fmoc-D-Asp(OMe)-OH coupling?
A standard coupling reaction time at room temperature should ideally be kept between 60-90 minutes.[1] For many standard protocols, coupling is often performed for 1-2 hours to ensure completion.[2][3] However, reaction times can be significantly shorter with more potent coupling reagents or under specific conditions like microwave-assisted synthesis.
Q2: What are the primary side reactions associated with Aspartic Acid derivatives in Fmoc-SPPS?
The most notorious side reaction is aspartimide formation.[2][4][5] This occurs when the peptide backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This intermediate can then be opened by a nucleophile (like piperidine (B6355638) from the deprotection step) to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and racemized products, which are often difficult to separate from the target peptide. Elevated temperatures can exacerbate this issue.[5]
Q3: How does the choice of coupling reagent affect reaction time and side reactions?
The choice of coupling reagent is critical. Highly reactive uronium/aminium salt-based reagents like HATU or HBTU can significantly shorten coupling times to as little as 15-40 minutes.[6][7][8] Carbodiimides like DIC are also common but may require longer reaction times and the addition of a racemization suppressant like HOBt or Oxyma Pure.[5][8] For sterically hindered couplings, more potent activators like HATU or COMU are recommended.[3][9][10]
Q4: Can I use elevated temperatures to speed up the coupling of Fmoc-D-Asp(OMe)-OH?
While elevated temperatures (e.g., 35-50°C) can shorten reaction times, this approach must be used with caution for Aspartic Acid derivatives.[5] Higher temperatures significantly increase the risk of side reactions, particularly racemization and aspartimide formation.[5] High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) protocols may use temperatures up to 90°C, but these are highly optimized and often use specific reagents to minimize side reactions.[5][11]
Q5: The Kaiser test is unclear after coupling. What should I do?
If the Kaiser test (ninhydrin test) for free primary amines is inconclusive or positive, it suggests incomplete coupling. The recommended course of action is to perform a "double couple," which means repeating the coupling step with a fresh solution of activated amino acid.[3]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue/purple beads) after the coupling step.
-
Presence of deletion sequences (target peptide minus one residue) in the final mass spectrometry analysis.
Root Cause Analysis & Solutions:
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. interanalyt.ru [interanalyt.ru]
Technical Support Center: Stability of Fmoc-D-Asp-OMe During Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base selection on the stability of Fmoc-D-Asp-OMe and related derivatives during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses common issues encountered during the Fmoc deprotection of aspartic acid residues.
Issue: Significant impurity peaks with the same mass as the target peptide are observed during HPLC analysis.
-
Possible Cause: This is a strong indication of aspartimide formation, a base-catalyzed intramolecular cyclization of the aspartic acid residue.[1] This side reaction leads to the formation of piperidide adducts, as well as α- and β-aspartyl peptides, which are often difficult to separate from the desired product due to their similar properties.[2]
-
Solution:
-
Optimize Base Selection: The choice of base for Fmoc deprotection significantly impacts the extent of aspartimide formation.[1] While piperidine (B6355638) is widely used, its strong basicity can promote this side reaction.[3] Consider switching to a milder base or a base/additive combination.
-
Employ Alternative Protecting Groups: If aspartimide formation persists, utilizing an alternative side-chain protecting group for aspartic acid can offer a solution. Bulky protecting groups can sterically hinder the cyclization reaction.[4]
-
Backbone Protection: For particularly problematic sequences, backbone protection of the adjacent amino acid residue can completely prevent aspartimide formation.[5][6]
-
Issue: Incomplete Fmoc deprotection leading to deletion sequences.
-
Possible Cause: The chosen base or deprotection conditions may not be sufficiently strong or efficient to completely remove the Fmoc group, especially in sterically hindered or aggregation-prone sequences.[7][8]
-
Solution:
-
Increase Deprotection Time/Temperature: Carefully increasing the deprotection time or temperature can enhance the efficiency of Fmoc removal. However, this may also increase the risk of side reactions like aspartimide formation.[9]
-
Switch to a Stronger, Faster Base: A combination of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a scavenger can accelerate deprotection.[10][11] However, DBU's high basicity can exacerbate aspartimide formation and should be used with caution.[10] A combination of piperazine (B1678402) and DBU has been shown to be a rapid and efficient alternative to piperidine.[7][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during SPPS?
The main degradation pathway is base-catalyzed aspartimide formation.[13] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring.[13] This intermediate can then be attacked by the deprotection base (e.g., piperidine) or water, leading to the formation of α- and β-aspartyl peptides and base adducts.[1] This process is also associated with racemization at the α-carbon of the aspartic acid residue.[13]
Q2: How does the choice of base affect the stability of this compound?
The basicity and nucleophilicity of the base used for Fmoc deprotection play a crucial role in the stability of the aspartic acid residue.
-
Strongly Basic/Nucleophilic Bases (e.g., Piperidine): While effective for Fmoc removal, piperidine's strong basicity can significantly promote aspartimide formation.[3]
-
Strongly Basic/Non-Nucleophilic Bases (e.g., DBU): DBU is a very potent deprotection agent but its strong basicity can catalyze aspartimide formation even more than piperidine.[10][11] It is often used in combination with a nucleophilic scavenger.[10]
-
Milder Bases (e.g., Piperazine, Morpholine): These bases are less prone to causing aspartimide formation due to their lower basicity.[3][5] However, their deprotection kinetics may be slower.[3]
-
Base/Additive Combinations: The addition of acidic additives like formic acid or HOBt to the deprotection solution can help suppress aspartimide formation by protonating the backbone amide, making it less nucleophilic.[7][8]
Q3: Are there alternative protecting groups for the aspartic acid side chain that can minimize degradation?
Yes, employing sterically hindered side-chain protecting groups is a common strategy to reduce aspartimide formation.[4] Examples include:
-
Fmoc-Asp(OMpe)-OH: The bulky 3-methylpent-3-yl ester group provides steric hindrance that suppresses the cyclization reaction.
-
Fmoc-Asp(OBno)-OH: This derivative has also been shown to significantly reduce aspartimide formation.
-
Fmoc-Asp(OAll)-OH: The allyl ester is orthogonal to the standard Fmoc/tBu strategy and can be removed under neutral conditions, thus avoiding the basic conditions that lead to aspartimide formation.[14]
Q4: When should I consider using a stronger base like DBU?
DBU should be considered when you encounter incomplete Fmoc deprotection, particularly with "difficult" or aggregation-prone sequences where standard piperidine treatment is insufficient.[8][10] However, due to the high risk of aspartimide formation, it is not recommended for sequences containing aspartic acid unless used in combination with additives like formic acid or as part of a carefully optimized piperazine/DBU mixture.[7][10]
Quantitative Data on Base Selection and Aspartimide Formation
The following table summarizes the relative extent of aspartimide formation with different bases, as reported in various studies. Direct quantitative comparison is challenging due to varying experimental conditions and model peptides.
| Base/Deprotection Reagent | Concentration | Relative Aspartimide Formation | Key Observations & Recommendations |
| Piperidine | 20% in DMF | Significant | The conventional reagent, but prone to causing aspartimide formation, especially in Asp-Xxx sequences.[3] |
| DBU | 2% in DMF | Very High | A potent deprotection agent, but its strong basicity significantly exacerbates aspartimide formation.[10][11] Not recommended for Asp-containing peptides without additives.[10] |
| Piperazine | 5-6% in DMF | Low | A milder base that significantly reduces the risk of aspartimide formation.[3][5] Deprotection kinetics are slower than piperidine.[3] |
| 4-Methylpiperidine | 20% in DMF | Significant | Offers similar performance to piperidine with potentially minor improvements in reducing side reactions in some cases.[9] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | Low to Moderate | A rapid and efficient deprotection cocktail.[7][12] |
| Piperazine/DBU/Formic Acid | 5% Piperazine, 2% DBU, 1% Formic Acid in DMF | Low | The addition of formic acid effectively suppresses aspartimide formation in this rapid deprotection mixture.[7][12] |
| Piperidine/HOBt | 20% Piperidine, 0.1M HOBt in DMF | Reduced | The addition of HOBt can reduce the extent of aspartimide formation.[5][8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection: Add the deprotection solution to the resin (10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes.
-
Filtration: Filter the resin and collect the filtrate.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Rapid Fmoc Deprotection with Piperazine/DBU for Aspartimide-Prone Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine, 2% (v/v) DBU, and 1% (v/v) formic acid in DMF.[3][7]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.[3]
-
Filtration: Filter the resin.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Visualizing the Impact of Base Selection
The following diagram illustrates the logical relationship between the choice of base and the stability of Fmoc-Asp-OMe, highlighting the critical aspartimide formation pathway.
Caption: Base selection's influence on Fmoc-Asp-OMe stability.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. benchchem.com [benchchem.com]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Impurities in Fmoc-D-Asp-OMe Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Asp(OMe)-OH reactions. It focuses on the analytical methods used to detect and quantify common impurities that may arise during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my Fmoc-D-Asp-OMe reaction?
A1: During the synthesis and subsequent use of this compound, several types of impurities can form. These include:
-
Diastereomeric Impurities: The most common impurity is the L-enantiomer, Fmoc-L-Asp-OMe. Racemization can occur during the synthesis of the starting material or under basic conditions used in peptide synthesis.[1]
-
Aspartimide and Related Byproducts: The protected aspartic acid residue is susceptible to cyclization to form an aspartimide intermediate, especially during piperidine-mediated Fmoc deprotection.[2][3] This can lead to the formation of α- and β-piperidides and, upon ring opening, β-aspartyl peptides, which can be difficult to separate from the desired product.[3]
-
Deletion Sequences: In solid-phase peptide synthesis (SPPS), incomplete coupling of this compound can lead to sequences missing this residue.[4]
-
Dipeptide Impurities: The Fmoc-amino acid raw material may contain dipeptide impurities, such as Fmoc-D-Asp-D-Asp-OMe, which can be incorporated into the peptide chain.[5]
-
Incomplete Deprotection: Residual Fmoc protecting groups on the D-Aspartic acid residue can lead to truncated or modified peptides.[6]
-
Side Reactions of the Methyl Ester: The methyl ester can be susceptible to hydrolysis under certain conditions, leading to the free acid, or transesterification if alcohols are present.
Q2: Which analytical technique is best for detecting the L-enantiomer of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating and quantifying enantiomers of Fmoc-protected amino acids.[1][7][8] It offers high accuracy and a variety of commercially available chiral stationary phases (CSPs).[1]
Q3: How can I detect aspartimide-related impurities?
A3: Reversed-phase HPLC coupled with mass spectrometry (LC-MS) is the preferred method for identifying aspartimide and its related byproducts.[9][10][11] The mass spectrometer can detect the characteristic mass changes associated with the formation of piperidides (+67 Da) and differentiate between the desired peptide and its isomeric byproducts.[3]
Q4: Can NMR spectroscopy be used to identify impurities?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of the main product and any significant impurities.[12][13] 1H NMR can provide information on the overall structure and purity, while 2D NMR techniques can help to identify the specific structures of unknown impurities if they are present at a sufficient concentration.[12]
Troubleshooting Guides
Issue: My HPLC chromatogram shows a peak with the same mass as my target peptide but a slightly different retention time.
Possible Cause: This is often indicative of a diastereomeric impurity, such as a peptide containing the L-aspartyl residue instead of the D-aspartyl residue, or the presence of a β-aspartyl peptide isomer. These isomers can be very difficult to separate by standard reversed-phase HPLC.
Troubleshooting Steps:
-
Chiral HPLC Analysis: Perform chiral HPLC analysis on the acid-hydrolyzed peptide to determine the enantiomeric ratio of the aspartic acid residue.
-
Optimize HPLC Method: Modify the reversed-phase HPLC method by changing the gradient, temperature, or stationary phase to try and resolve the isomeric peaks.
-
LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the isomeric peptides. Different fragmentation patterns may help to distinguish between the α- and β-aspartyl linkages.
Issue: I observe a significant peak in my LC-MS analysis with a mass increase of 67 Da compared to my expected product.
Possible Cause: This mass increase is characteristic of the formation of an α- or β-piperidide adduct, which is a common byproduct of aspartimide formation when piperidine (B6355638) is used for Fmoc deprotection.[3]
Troubleshooting Steps:
-
Review Synthesis Conditions: Aspartimide formation is promoted by prolonged exposure to basic conditions.[14] Minimize the time of piperidine treatment during Fmoc deprotection.
-
Use Additives: Consider adding a weak acid, such as OxymaPure®, to the piperidine deprotection solution to suppress aspartimide formation.[3]
-
Alternative Protecting Groups: For particularly sensitive sequences, consider using an alternative side-chain protecting group for aspartic acid that is less prone to aspartimide formation, such as Fmoc-Asp(OBno)-OH.
Data Presentation
Table 1: Common Impurities in this compound Reactions and their Detection Methods
| Impurity Type | Common Examples | Primary Analytical Method | Secondary Analytical Method |
| Diastereomers | Fmoc-L-Asp-OMe containing peptides | Chiral HPLC | |
| Aspartimide-related | α- and β-piperidides, β-aspartyl peptides | RP-HPLC-MS | LC-MS/MS |
| Deletion Sequences | Peptides lacking the D-Asp residue | RP-HPLC-MS | |
| Incomplete Deprotection | N-terminal Fmoc-D-Asp... | RP-HPLC-MS | MALDI-TOF MS |
| Side-chain Reactions | Hydrolysis of methyl ester | RP-HPLC-MS | NMR |
Table 2: Typical HPLC Conditions for Impurity Analysis
| Parameter | Condition |
| Column | Analytical C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[15] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[15] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[15] |
| Flow Rate | 1.0 mL/min[15] |
| Detection | UV at 214 nm and 280 nm[15] |
| Gradient | Linear gradient from 5% to 65% Mobile Phase B over 30 minutes (optimize as needed)[15] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Impurity Profiling
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture. Filter the sample through a 0.22 µm syringe filter before injection.[15]
-
Instrumentation: Use a standard HPLC system with a C18 reversed-phase column.[15]
-
Method:
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity of the main product and the percentage of each impurity.
Protocol 2: Mass Spectrometry for Impurity Identification
-
Instrumentation: Use an LC-MS system, preferably with an electrospray ionization (ESI) source.[6]
-
Method:
-
Use the same HPLC method as described in Protocol 1.
-
Divert the column effluent to the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected mass of the target peptide and any potential impurities.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights and aid in their identification. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition of impurities.[10]
-
Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[12]
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[12]
-
Acquisition:
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the structure of the desired product and identify any major impurities.
-
Visualizations
Caption: A logical workflow for the identification of impurities from this compound reactions.
Caption: A troubleshooting guide for mitigating aspartimide formation during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. Impurity Profiling Service - SB-PEPTIDE - Services [sb-peptide.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cris.unibo.it [cris.unibo.it]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-D-Asp-OMe and Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate protected amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of aspartic acid, the choice of side-chain protection is paramount to mitigating the risk of side reactions, primarily aspartimide formation, which can compromise the yield and purity of the final peptide. This guide provides an objective comparison between two D-aspartic acid derivatives, Fmoc-D-Asp-OMe and the industry-standard Fmoc-D-Asp(OtBu)-OH , supported by established principles of peptide chemistry and relevant experimental context.
Executive Summary
Fmoc-D-Asp(OtBu)-OH is the preferred and overwhelmingly utilized reagent for incorporating D-aspartic acid in Fmoc-based solid-phase peptide synthesis. Its tert-butyl (OtBu) side-chain protecting group offers a degree of steric hindrance that helps to reduce, though not eliminate, the formation of aspartimide during the repetitive basic conditions of Fmoc deprotection. In contrast, This compound , with its less sterically bulky methyl ester (OMe) protecting group, is expected to be significantly more susceptible to this deleterious side reaction. While direct, side-by-side comparative data is limited in the literature, the well-understood mechanism of aspartimide formation strongly supports the superiority of the OtBu protection strategy for routine SPPS applications.
Data Presentation: A Comparative Overview
The following table summarizes the key chemical properties and expected performance of the two derivatives in Fmoc-SPPS.
| Property | This compound | Fmoc-D-Asp(OtBu)-OH |
| Molecular Formula | C20H19NO6[1] | C23H25NO6[2] |
| Molecular Weight | 369.37 g/mol [3] | 411.45 g/mol [2] |
| Side-Chain Protection | Methyl Ester (OMe) | tert-Butyl Ester (OtBu) |
| Cleavage of Side-Chain | Saponification (strong base) or strong acids | Acidolysis (e.g., TFA)[4] |
| Orthogonality in Fmoc-SPPS | Poor | Excellent[5] |
| Propensity for Aspartimide Formation | High (theoretically) | Moderate to High (sequence-dependent)[5] |
| Coupling Efficiency | Good (expected) | Good[5] |
| Overall Yield & Purity in Fmoc-SPPS | Potentially Low (due to side reactions) | Sequence-dependent, can be low without optimization[5] |
The Critical Challenge: Aspartimide Formation
The primary side reaction associated with the incorporation of aspartic acid in Fmoc-SPPS is the formation of a cyclic aspartimide intermediate.[5][6] This occurs when the backbone amide nitrogen attacks the side-chain ester carbonyl under the basic conditions used for Fmoc group removal (typically with piperidine).[6] The resulting aspartimide can then be opened by a nucleophile (such as piperidine (B6355638) or water) to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized forms, all of which can be difficult to separate from the target product.[6]
The rate of aspartimide formation is highly dependent on the steric bulk of the side-chain protecting group.[5] Less sterically hindered esters, like the methyl ester in this compound, are more susceptible to nucleophilic attack and subsequent cyclization. The tert-butyl ester of Fmoc-D-Asp(OtBu)-OH provides greater steric hindrance, thereby reducing the rate of aspartimide formation, although it does not eliminate it, especially in problematic sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[5] For highly sensitive sequences, even bulkier protecting groups such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) are recommended to further suppress this side reaction.[5][7]
Experimental Protocols
The following are generalized protocols for the use of Fmoc-protected aspartic acid derivatives in manual or automated solid-phase peptide synthesis.
Protocol 1: Standard Coupling of Fmoc-D-Asp(OtBu)-OH
This protocol outlines a typical cycle for the incorporation of Fmoc-D-Asp(OtBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group from the preceding amino acid.
-
Repeat the treatment with fresh deprotection solution.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Hypothetical Coupling of this compound and Cleavage Considerations
While not a standard reagent for Fmoc-SPPS due to the anticipated high risk of aspartimide formation, the coupling procedure for this compound would follow the same general steps as for Fmoc-D-Asp(OtBu)-OH. The critical difference lies in the final cleavage and deprotection of the side chain. The methyl ester is not readily cleaved by trifluoroacetic acid (TFA), the standard reagent for final cleavage in Fmoc-SPPS. It would require saponification with a strong base, which is generally incompatible with solid-phase synthesis and can lead to peptide degradation and racemization. This lack of orthogonality is a major drawback.
Visualizing the Chemistry
Chemical Structures
Caption: Chemical structures of this compound and Fmoc-D-Asp(OtBu)-OH.
Aspartimide Formation Pathway
References
- 1. Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
A Researcher's Guide to Side-Chain Protected D-Aspartic Acid Derivatives in Fmoc-SPPS
For researchers, scientists, and drug development professionals, the incorporation of D-aspartic acid (D-Asp) into synthetic peptides is a key strategy for enhancing proteolytic stability and modulating biological activity. However, the use of standard Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS) is fraught with the challenge of aspartimide formation, a side reaction that severely compromises peptide purity and yield. This guide provides an objective comparison of Fmoc-D-Asp(OMe)-OH and other side-chain protected D-aspartic acid derivatives, supported by experimental data, to inform the selection of the optimal building block for successful peptide synthesis.
The primary challenge in incorporating aspartic acid residues during Fmoc-based SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate. This reaction is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The formation of the five-membered succinimide (B58015) ring can lead to several undesired byproducts, including the racemization of the aspartic acid residue and the formation of β-peptides, which are often difficult to separate from the target peptide[1][2][3].
Performance at a Glance: A Comparative Summary
The selection of a side-chain protecting group for D-aspartic acid is critical to mitigating aspartimide formation. While Fmoc-D-Asp(OMe)-OH is a commercially available derivative, its utility in Fmoc-SPPS is theoretically limited. The methyl ester (OMe) offers minimal steric hindrance to the β-carbonyl, which is predicted to result in a high rate of cyclization under the basic conditions of Fmoc deprotection[4]. Direct comparative experimental data for Fmoc-D-Asp(OMe)-OH is scarce, likely because it is not a preferred reagent for this reason.
In contrast, a range of alternative protecting groups have been developed and experimentally validated to suppress this side reaction. The most effective strategies involve increasing the steric bulk of the side-chain ester or employing orthogonal protection strategies. The following table summarizes the performance of various D-aspartic acid derivatives in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly susceptible to aspartimide formation.
| Derivative | Side-Chain Protection | % Aspartimide-Related Impurities (Asp-Gly sequence) | Advantages | Disadvantages |
| Fmoc-D-Asp(OMe)-OH | Methyl (OMe) | High (Predicted) | Low cost. | Theoretically high propensity for aspartimide formation due to minimal steric hindrance[4]. |
| Fmoc-D-Asp(OtBu)-OH | tert-Butyl (OtBu) | ~45-55% | Standard, widely available, and compatible with general Fmoc-SPPS protocols[1][5]. | High rate of aspartimide formation in problematic sequences[1][5]. |
| Fmoc-D-Asp(OMpe)-OH | 3-Methylpent-3-yl | ~10-15% | Significant reduction in aspartimide formation compared to OtBu due to increased steric bulk[1][5]. | Higher cost than OtBu. |
| Fmoc-D-Asp(OEpe)-OH | 3-Ethyl-3-pentyl | Low | Very effective at minimizing aspartimide by-products[6]. | Higher cost and potentially slower coupling kinetics. |
| Fmoc-D-Asp(OPhp)-OH | 4-n-Propyl-4-heptyl | Very Low | Extremely effective at minimizing aspartimide by-products[6]. | Higher cost and potentially slower coupling kinetics. |
| Fmoc-D-Asp(OBno)-OH | 5-n-Butyl-5-nonyl | <1% | Virtually eliminates aspartimide formation, even in the most difficult sequences[1][6]. | Highest cost among ester-based protecting groups; may require longer coupling times. |
| Fmoc-D-Asp(OAll)-OH | Allyl (OAll) | Variable | Orthogonal deprotection using Palladium(0) catalysis allows for on-resin modifications[7]. | Requires an additional, non-standard deprotection step; potential for incomplete deprotection. |
| Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH | Backbone Protection | ~0% | Complete suppression of aspartimide formation at the Asp-Gly junction[8]. | Sequence-dependent (requires a following Gly); dipeptide coupling can be slower and more expensive. |
Experimental Protocols
To ensure a standardized comparison, the following experimental protocol for the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH on a Rink Amide resin is provided. This protocol can be adapted to evaluate the performance of different Fmoc-D-Asp derivatives.
Solid-Phase Peptide Synthesis of H-VKDGYI-OH
-
Resin Preparation: Swell Rink Amide AM resin (e.g., 100 mg, 0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.95 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a qualitative method (e.g., Kaiser test).
-
Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, the respective Fmoc-D-Asp(Side-Chain)-OH derivative, Fmoc-Lys(Boc)-OH, and Fmoc-Val-OH.
-
Cleavage and Global Deprotection: After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum. Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) to the resin. Gently agitate for 2-3 hours at room temperature.
-
Analysis: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Analyze the crude peptide by RP-HPLC and Mass Spectrometry to quantify the target peptide and aspartimide-related impurities.
Aspartimide Formation Stress Test
To specifically evaluate the stability of the protecting group, a stress test can be performed after the coupling of the Gly residue following the D-Asp derivative:
-
Treat the peptidyl-resin with 20% piperidine in DMF for an extended period (e.g., 6-18 hours) at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin as described in step 5 of the main protocol and analyze the products.
Mandatory Visualizations
The following diagrams illustrate the key chemical and biological pathways relevant to the use of D-aspartic acid derivatives.
Conclusion and Recommendations
The choice of side-chain protection for D-aspartic acid is a critical determinant of success in Fmoc-SPPS. Based on established chemical principles and available experimental data, Fmoc-D-Asp(OMe)-OH is not recommended for use in standard Fmoc-SPPS protocols due to its high predicted susceptibility to aspartimide formation.
For researchers synthesizing peptides with D-aspartic acid, the following recommendations are provided:
-
For non-problematic sequences: Fmoc-D-Asp(OtBu)-OH may be used with caution, but careful analysis of the crude product is essential.
-
For sequences prone to aspartimide formation: The use of derivatives with sterically hindered side-chain protecting groups is strongly advised. Fmoc-D-Asp(OMpe)-OH offers a significant improvement over the standard OtBu group. For maximum suppression of the side reaction, Fmoc-D-Asp(OBno)-OH is the superior choice, virtually eliminating aspartimide formation[1].
-
For Asp-Gly sequences: The most robust strategy is the use of a pre-formed dipeptide with backbone protection, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH , which completely prevents aspartimide formation at this challenging junction[8].
By selecting the appropriate D-aspartic acid derivative based on the peptide sequence and the desired level of purity, researchers can significantly enhance the efficiency and success of their peptide synthesis endeavors, paving the way for the development of novel peptide-based therapeutics and research tools.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Validation of Peptides Synthesized with Fmoc-D-Asp(OMe)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of D-amino acids and the management of side reactions are critical for obtaining high-purity target peptides. The use of Fmoc-D-Asp(OMe)-OH, a building block for introducing D-aspartic acid with a methyl ester side-chain protection, presents specific challenges and necessitates a robust analytical validation workflow. This guide provides a comparative analysis of analytical validation strategies for peptides synthesized with Fmoc-D-Asp(OMe)-OH, benchmarked against alternative D-aspartic acid derivatives, and supported by detailed experimental protocols.
A primary challenge in synthesizing peptides containing aspartic acid is the base-catalyzed formation of aspartimide, a cyclic imide byproduct.[1][2] This intramolecular cyclization can lead to a cascade of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate and detect.[3] The choice of the side-chain protecting group on the aspartic acid residue is paramount in mitigating this side reaction.[3]
This guide will compare the performance of Fmoc-D-Asp(OMe)-OH with the commonly used Fmoc-D-Asp(OtBu)-OH and a more advanced alternative, Fmoc-D-Asp(OBno)-OH, in the context of analytical validation.
Comparative Performance of D-Aspartic Acid Derivatives
The selection of the appropriate protected D-aspartic acid building block has a significant impact on the purity profile of the crude peptide, which in turn affects the complexity of the subsequent analytical validation and purification. The following table summarizes the expected performance of Fmoc-D-Asp(OMe)-OH in comparison to other commonly used derivatives.
| Feature | Fmoc-D-Asp(OMe)-OH | Fmoc-D-Asp(OtBu)-OH | Fmoc-D-Asp(OBno)-OH |
| Propensity for Aspartimide Formation | High | High (Sequence-dependent) | Very Low |
| Expected Crude Peptide Purity | Low to Moderate | Low to Moderate | High |
| Key Advantages | Cost-effective | Widely used and well-documented | Significantly suppresses aspartimide formation and racemization[1] |
| Key Disadvantages | High risk of aspartimide formation | Prone to significant side reactions, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences[3] | Higher cost |
Analytical Validation Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and quantity of the synthesized peptide. This typically involves a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for determining the purity of a synthetic peptide.[1] It separates the target peptide from impurities based on hydrophobicity.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Sample Preparation: Dissolve a small amount of the crude or purified lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA)).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized based on the peptide's properties.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Data Analysis: The purity of the peptide is calculated by integrating the area of the main peak and dividing it by the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[4]
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation: The purified peptide fraction from HPLC can often be directly infused into the mass spectrometer.[1] Alternatively, dissolve the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).[1]
-
Data Analysis: Compare the observed molecular weight to the calculated theoretical molecular weight of the target peptide. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the amino acid composition and order. The mass difference of +0.984 Da can indicate deamidation of asparagine, a common modification.[5]
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide and can be used to identify and quantify impurities, including diastereomeric impurities resulting from racemization.[1][6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration typically greater than 0.5 mM.[6]
-
Experiments:
-
1D ¹H NMR: Provides a general fingerprint of the peptide and can reveal the presence of major impurities.
-
2D NMR (e.g., COSY, TOCSY, NOESY): Used to assign the resonances of individual amino acid residues and to determine the three-dimensional structure of the peptide.
-
-
Data Analysis: The presence of unexpected signals or changes in chemical shifts can indicate impurities or conformational heterogeneity.[1]
Addressing the Aspartimide Problem
The analytical data obtained will guide the purification strategy. Due to the high propensity of Fmoc-D-Asp(OMe)-OH to form aspartimide-related impurities, multiple rounds of purification may be necessary. For future syntheses of peptides containing D-aspartic acid, especially in problematic sequences, the use of alternative building blocks should be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
mass spectrometry analysis of peptides containing d-aspartic acid methyl ester
A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing D-Aspartic Acid Methyl Ester
For researchers, scientists, and drug development professionals, the accurate analysis of peptides containing post-translational modifications is critical. The presence of D-aspartic acid (D-Asp) and its isomers, such as L-aspartic acid (L-Asp), L-isoaspartic acid (L-isoAsp), and D-isoaspartic acid (D-isoAsp), can significantly impact the structure, function, and stability of proteins and peptides. Methyl esterification of the aspartic acid residue is a common derivatization technique to improve mass spectrometric analysis. This guide provides an objective comparison of various mass spectrometry-based methods for the analysis of peptides containing D-aspartic acid methyl ester, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The primary challenge in the mass spectrometric analysis of peptides containing D-aspartic acid and its isomers lies in their isobaric nature. Standard collision-induced dissociation (CID) often fails to differentiate these species. However, advanced techniques in mass spectrometry and chromatography offer viable solutions.
| Technique | Principle of Separation/Differentiation | Advantages | Limitations | Typical Application |
| Collision-Induced Dissociation (CID) | Fragmentation of the peptide backbone based on bond strength. | Widely available and straightforward to implement.[1][2] | Generally unable to distinguish between D/L and Asp/isoAsp isomers due to identical mass and similar fragmentation patterns.[3][4] | Initial peptide sequencing and identification of other post-translational modifications. |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Fragmentation of the peptide backbone through electron transfer, preserving labile modifications. | Generates diagnostic fragment ions (c+57 and z-57) specific to isoaspartyl residues.[5][6][7] Can provide more complete sequence coverage compared to CID.[1] | Requires specialized instrumentation. Fragmentation efficiency can be lower for smaller, less charged peptides. | Unambiguous identification of isoaspartic acid residues. |
| Charge Transfer Dissociation (CTD) | Fragmentation induced by electron abstraction from the peptide, leading to radical-driven dissociation. | Produces diagnostic ions (c+57) for isoaspartyl residues.[3] Can differentiate between L- and D-epimers based on the relative abundance of specific y- and z-ions.[3] | Less common technique requiring specialized instrumentation. | Detailed structural elucidation and differentiation of all four aspartic acid isomers. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on their size, shape, and charge (collision cross-section) prior to mass analysis. | Can separate isomeric and epimeric peptides that are indistinguishable by mass alone.[8][9] Provides an additional dimension of separation for complex mixtures.[9] | Requires an ion mobility-enabled mass spectrometer. Resolution may not be sufficient for all isomeric peptides. | Analysis of complex peptide mixtures containing multiple isomers. |
| Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS) | Chromatographic separation of enantiomers using a chiral stationary phase before introduction into the mass spectrometer. | Provides baseline separation of D- and L-amino acid-containing peptides.[10][11] Allows for quantification of individual enantiomers.[11] | Requires specialized chiral columns and method development. Derivatization may be necessary for underivatized amino acids.[10] | Quantitative analysis of D-amino acid content in biological samples. |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | Chromatographic separation based on the hydrophilicity of the peptides. | Can effectively separate deamidated (containing Asp or isoAsp) from non-deamidated (containing Asn) peptides.[12][13] | May not separate D/L enantiomers or Asp/isoAsp isomers from each other. | Analysis of deamidation in protein biotherapeutics. |
Experimental Protocols
Sample Preparation and Methyl Esterification
This protocol describes the derivatization of peptides to form methyl esters of acidic residues.
Objective: To improve the fragmentation efficiency of peptides containing acidic residues for mass spectrometry analysis.[14]
Materials:
-
Peptide sample
-
2 M HCl in methanol (B129727)
-
Incubator or heating block
-
SpeedVac or nitrogen evaporator
Procedure:
-
Dissolve the peptide sample in a suitable buffer.
-
Add a solution of 2 M HCl in methanol to the peptide sample.
-
Incubate the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for a specified time (e.g., 2 hours). The reaction kinetics can be enhanced at higher temperatures.[14]
-
Remove the solvent and excess reagent by drying in a SpeedVac or under a stream of nitrogen.
-
Reconstitute the derivatized peptide sample in a solvent compatible with the subsequent mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile).
Chiral LC-MS for D/L-Aspartic Acid Peptide Separation
This protocol outlines the separation of peptides containing D- and L-aspartic acid using chiral chromatography coupled to a mass spectrometer.
Objective: To separate and quantify peptides containing D- and L-aspartic acid enantiomers.
Materials:
-
Astec CHIROBIOTIC T column or equivalent chiral column.[10][11]
-
LC-MS system with an ESI source.
-
Mobile Phase A: 0.1% Formic Acid in water with 2% acetonitrile.[11]
-
Mobile Phase B: 0.009% Formic Acid in methanol.[11]
Procedure:
-
Equilibrate the chiral column with the initial mobile phase conditions.
-
Inject the peptide sample onto the column.
-
Elute the peptides using a gradient of Mobile Phase B. A typical gradient could be from 50% to 95% B over 6 minutes at a flow rate of 0.5 mL/min.[11]
-
Introduce the eluent into the mass spectrometer for detection and quantification. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for targeted quantification.[11]
ETD/ECD for Isoaspartate Identification
This protocol describes the use of ETD or ECD to identify isoaspartic acid residues in peptides.
Objective: To generate diagnostic fragment ions for the unambiguous identification of isoaspartate.
Procedure:
-
Introduce the peptide sample into a mass spectrometer equipped with ETD or ECD capabilities.
-
Isolate the precursor ion of interest (the peptide containing the potential isoaspartic acid residue).
-
Subject the isolated precursor ion to ETD or ECD fragmentation.
-
Analyze the resulting MS/MS spectrum for the presence of diagnostic fragment ions, specifically c-1+57 and z•+1-57 ions, which are indicative of an isoaspartic acid residue.[5][6][7]
Visualizations
References
- 1. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 2. researchgate.net [researchgate.net]
- 3. Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinguishing d- and l-aspartic and isoaspartic acids in amyloid β peptides with ultrahigh resolution ion mobility spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification and Characterization of Fmoc-D-Asp-OMe Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purification and characterization of the final product are critical steps to ensure purity, identity, and functionality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purification of peptides containing the protected amino acid Fmoc-D-Asp-OMe, alongside alternative purification techniques. It further details essential characterization methods, supported by experimental protocols and comparative data.
The incorporation of D-amino acids like D-aspartic acid can enhance peptide stability against enzymatic degradation, a desirable trait for therapeutic peptides.[1] The N-terminal Fmoc protecting group is favored for its mild, base-labile removal, while the methyl ester (OMe) protects the side-chain carboxyl group of aspartic acid.[2][3] However, the purification and characterization of such modified peptides require specific methodological considerations.
Purification Strategies: A Comparative Overview
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for peptide purification, offering high resolution and efficiency.[4] However, alternative methods such as Supercritical Fluid Chromatography (SFC) and Ion-Exchange Chromatography (IEX) present viable options with distinct advantages.
Data Presentation: Purification Method Performance
| Purification Method | Typical Purity (%) | Typical Yield (%) | Resolution | Throughput | Key Advantages | Key Disadvantages |
| RP-HPLC | >95-99%[5] | 60-85% | High | Moderate | High resolution, well-established methods.[4] | High consumption of organic solvents, can be time-consuming.[6] |
| SFC | >95% | >90% (reported for some peptides)[7] | High | High | Faster than HPLC, significantly less organic solvent waste ("greener").[6][8] | Requires specialized equipment, may not be suitable for all peptides. |
| IEX | Variable (often used as an initial step) | High | Moderate | High | Orthogonal separation based on charge, good for removing charged impurities.[9] | Sensitive to buffer pH and ionic strength, may require a subsequent desalting step.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for the purification and characterization of a synthetic peptide containing this compound.
Protocol 1: RP-HPLC Purification
This protocol describes a general method for the purification of a crude synthetic peptide containing this compound.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, such as DMSO or DMF, and then dilute with Mobile Phase A to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group).
-
Column Temperature: 25-40 °C.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical RP-HPLC. Pool the fractions containing the pure peptide and lyophilize to obtain the final product.
Protocol 2: LC-MS/MS Characterization
This protocol outlines the confirmation of the molecular weight and sequence of the purified peptide.
-
Sample Preparation: Reconstitute a small amount of the lyophilized pure peptide in 50% acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[10]
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide (e.g., 5% to 95% B over 10 minutes).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
MS Scan: Acquire full scan MS data to determine the precursor ion mass.
-
MS/MS Scan: Select the precursor ion for collision-induced dissociation (CID) to obtain fragment ions (b- and y-ions) for sequence confirmation.[11]
-
Protocol 3: NMR Spectroscopy Characterization
This protocol is for the structural elucidation of the peptide.
-
Sample Preparation: Dissolve 1-5 mg of the highly purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN). The concentration should be in the range of 1-5 mM. Transfer the solution to a high-quality NMR tube.
-
NMR Data Acquisition: Acquire a suite of NMR experiments on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: To observe the proton signals of the peptide. Expected characteristic signals for the this compound residue would include aromatic protons of the fluorenyl group (approx. 7.2-7.8 ppm), the methoxy (B1213986) protons of the ester (approx. 3.6-3.7 ppm), and the α- and β-protons of the aspartic acid backbone.[12][13]
-
2D NMR (e.g., COSY, TOCSY, HSQC, HMBC): To assign the proton and carbon signals and confirm the amino acid sequence and connectivity.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a peptide containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc solid phase synthesis,HPLC purification and activity determi...: Ingenta Connect [ingentaconnect.com]
- 6. diva-portal.org [diva-portal.org]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. hmdb.ca [hmdb.ca]
A Comparative Guide to Coupling Reagents for the Synthesis of Fmoc-D-Asp-OMe
For researchers, scientists, and professionals in drug development, the efficient synthesis of protected amino acid derivatives is a critical step in peptide synthesis and the development of novel therapeutics. The choice of coupling reagent for the esterification of N-α-Fmoc-protected aspartic acid, specifically to form Fmoc-D-Asp-OMe, directly impacts reaction yield, purity, and the potential for side reactions such as epimerization. This guide provides an objective comparison of four commonly used coupling reagents: HATU, HBTU, PyBOP, and DIC/Oxyma, supported by representative data and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions. While uronium/aminium salts like HATU and HBTU are highly reactive, phosphonium (B103445) salts such as PyBOP offer a safer alternative by avoiding the formation of guanidinium (B1211019) byproducts. Carbodiimides, like DIC, when used with an additive like Oxyma, provide a cost-effective and low-racemization option.[1][2] The following table summarizes the expected performance of these reagents in the synthesis of this compound.
| Coupling Reagent | Reagent Type | Representative Yield (%) | Representative Purity (%) | Typical Reaction Time | Potential for Epimerization | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | >95 | >98 | 1 - 4 hours | Very Low | Advantages: High efficiency, fast reaction kinetics, low epimerization.[3][4] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[5] |
| HBTU | Uronium/Aminium Salt | 90 - 95 | >95 | 2 - 6 hours | Low | Advantages: Good efficiency, widely used.[6] Disadvantages: Slower than HATU, potential for guanidinylation.[1] |
| PyBOP | Phosphonium Salt | 90 - 95 | >95 | 2 - 8 hours | Low | Advantages: Avoids guanidinylation, byproducts are generally water-soluble.[7][8] Disadvantages: Can be slower than HATU, potential for racemization with sensitive substrates.[8] |
| DIC/Oxyma | Carbodiimide/Additive | 85 - 95 | >95 | 4 - 12 hours | Very Low | Advantages: Cost-effective, low epimerization, safer than HOBt-based additives.[9][10] Disadvantages: Can be slower, potential for side reactions if not handled correctly.[10] |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes for similar coupling reactions. Actual results may vary depending on the specific reaction conditions, including solvent, base, temperature, and stoichiometry.
Experimental Protocols
The following section provides a generalized protocol for the solution-phase synthesis of this compound, with specific variations for each of the four coupling reagents.
Materials:
-
Fmoc-D-Asp(OtBu)-OH
-
Methanol (B129727) (anhydrous)
-
Coupling Reagent (HATU, HBTU, PyBOP, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and stirring equipment
-
Reagents for workup and purification (e.g., ethyl acetate (B1210297), 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
General Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-D-Asp(OtBu)-OH (1.0 equivalent) in the chosen anhydrous solvent.
-
Reagent Addition and Activation: Add the appropriate coupling reagent and base according to the specific protocols below.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove the excess reagents and byproducts. Typically, this involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.
Reagent-Specific Protocols:
HATU Protocol: [11]
-
To the solution of Fmoc-D-Asp(OtBu)-OH in anhydrous DMF, add HATU (1.1 equivalents).
-
Add DIPEA (2.0 equivalents) and stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add anhydrous methanol (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-4 hours.
HBTU Protocol: [12]
-
To the solution of Fmoc-D-Asp(OtBu)-OH in anhydrous DMF, add HBTU (1.1 equivalents).
-
Add DIPEA (2.0 equivalents) and stir for 5-10 minutes.
-
Add anhydrous methanol (1.2 equivalents).
-
Stir at room temperature for 2-6 hours.
-
To the solution of Fmoc-D-Asp(OtBu)-OH in anhydrous DCM or DMF, add PyBOP (1.1 equivalents).
-
Add DIPEA (2.0 equivalents).
-
Add anhydrous methanol (1.2 equivalents).
-
Stir at room temperature for 2-8 hours.
DIC/Oxyma Protocol: [9]
-
To the solution of Fmoc-D-Asp(OtBu)-OH in anhydrous DCM, add Oxyma (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.1 equivalents) and stir for 10-15 minutes at 0 °C.
-
Add anhydrous methanol (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Visualizing the Process
To better understand the experimental workflow and the comparative logic, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical comparison of key features of the coupling reagents.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. organic-synthesis.com [organic-synthesis.com]
assessing the stability of the methyl ester during peptide synthesis and cleavage
A Comparative Guide to the Stability of Methyl Esters in Peptide Synthesis
In peptide synthesis, the temporary protection of the C-terminal carboxylic acid is crucial to prevent unwanted side reactions during chain elongation. The methyl ester is one of the simplest forms of carboxyl protection. However, its stability during the synthetic process, particularly in the context of modern solid-phase peptide synthesis (SPPS) strategies, is a critical consideration for researchers. This guide provides an objective comparison of the methyl ester's performance against common alternatives, supported by experimental data considerations and detailed protocols.
Comparison of C-Terminal Protecting Groups
The choice of a C-terminal protecting group is dictated by its stability throughout the synthesis cycles and the conditions required for its final removal. The group must remain intact during N-terminal deprotection and coupling steps but be cleavable at the end without degrading the peptide.
| Protecting Group | Structure | Stability Profile | Cleavage Conditions | Primary Advantages | Key Disadvantages |
| Methyl Ester | -COOCH₃ | Stable: Mild Acid (TFA).[1] Labile: Strong Base (Saponification).[2] | Strong base (e.g., NaOH, LiOH) which hydrolyzes the ester.[3][4] | Simple to introduce; high yields.[5] | Prone to saponification under basic conditions used for Fmoc group removal (e.g., piperidine).[6][7] Saponification can lead to racemization.[5][8] |
| Benzyl (B1604629) Ester (Bzl) | -COOCH₂Ph | Stable: Acid (TFA), Base.[5] Labile: Catalytic Hydrogenolysis, Strong Acid (HF). | H₂/Pd (catalytic hydrogenolysis) or strong acids like HF or TFMSA.[5] | Orthogonal to the Fmoc/tBu strategy; stable across a wide range of reagents.[5] | Requires catalytic hydrogenation, which can be poisoned by sulfur-containing residues (Met, Cys). Strong acid cleavage is harsh. |
| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | Stable: Base, Catalytic Hydrogenolysis. Labile: Moderate Acid (TFA).[5] | Moderate acids like Trifluoroacetic Acid (TFA).[5] | Highly compatible with the Fmoc/tBu strategy as it can be cleaved simultaneously with side-chain protecting groups using TFA. | Not suitable for Boc/Bzl strategies where TFA is used for N-terminal deprotection in every cycle. |
Quantitative Assessment of Methyl Ester Instability
The primary instability of the methyl ester in modern peptide synthesis arises from its incompatibility with the base-labile Nα-Fmoc protecting group. The standard procedure for Fmoc removal involves treatment with a secondary amine base, typically 20% piperidine (B6355638) in DMF. These basic conditions can prematurely cleave the C-terminal methyl ester via saponification.
| Condition / Side Reaction | Model System | Result | Significance | Reference |
| Saponification during Fmoc Removal | Peptide-OMe synthesized on solid support | Partial to significant hydrolysis to the corresponding peptide-OH with repeated piperidine treatments. | Loss of desired product, difficult purification, and introduction of a free carboxylate that can cause side reactions. | [6][7] |
| Racemization upon Cleavage | Z-Ala-MeLeu-OMe | Treatment with aqueous NaOH for saponification resulted in 22% formation of the L,D-isomer. | Basic hydrolysis conditions required to remove the methyl ester are a significant source of racemization, compromising chiral purity. | [8] |
| Difficulty in Cleavage for Long Peptides | Longer peptide chains with C-terminal methyl esters | Saponification becomes increasingly difficult, requiring harsher conditions (excess alkali, long reaction times). | Harsher conditions increase the probability of side reactions, including peptide bond cleavage and side-chain degradation. | [2] |
Experimental Protocols
Protocol 1: Assessing Methyl Ester Stability During a Simulated Fmoc-SPPS Workflow
This protocol describes a method to quantify the stability of a C-terminal methyl ester to the basic conditions used for Fmoc deprotection.
-
Peptide Synthesis : Synthesize a model dipeptide, such as H-Gly-Phe-OMe, using solution-phase methods to ensure a pure starting material.
-
Exposure to Basic Conditions : Dissolve the purified H-Gly-Phe-OMe in DMF. Add piperidine to a final concentration of 20% (v/v), mimicking the conditions for Fmoc deprotection.
-
Time-Course Analysis : Aliquots are taken from the reaction mixture at various time points (e.g., 0, 30, 60, 120, and 240 minutes). The reaction in each aliquot is quenched by adding an excess of a weak acid like acetic acid.
-
Sample Preparation : The quenched aliquots are diluted with the initial mobile phase (e.g., 95% Water/Acetonitrile with 0.1% TFA) for HPLC analysis.
-
Analytical Method :
-
Technique : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient appropriate for separating the ester and the corresponding free acid (e.g., 5% to 65% B over 20 minutes).
-
Detection : UV at 220 nm.
-
Confirmation : Couple the HPLC to a Mass Spectrometer (MS) to confirm the identity of the peaks corresponding to the starting methyl ester (H-Gly-Phe-OMe) and the saponified product (H-Gly-Phe-OH).[11]
-
-
Data Analysis : Integrate the peak areas for both the methyl ester and the free acid at each time point. Calculate the percentage of methyl ester remaining to determine the rate and extent of saponification under these conditions.
Protocol 2: Standard Saponification for Methyl Ester Cleavage
This protocol details the deliberate cleavage of a C-terminal methyl ester from a protected peptide.
-
Dissolution : Dissolve the N-protected peptide methyl ester (e.g., Z-Ala-Leu-OMe) in a suitable solvent mixture, such as dioxane and water (e.g., 2:1 v/v).[2]
-
Saponification : Cool the solution in an ice bath. Add 1.0 M aqueous sodium hydroxide (B78521) (NaOH) dropwise while stirring. Typically, 1.1 to 2.0 equivalents of base are used.
-
Reaction Monitoring : Monitor the reaction progress by TLC or HPLC until the starting material is consumed. Saponification of larger peptides can be difficult and require longer reaction times.[2]
-
Workup : Once the reaction is complete, neutralize the mixture with a 1.0 M aqueous acid solution (e.g., HCl) to pH ~7.
-
Extraction : If applicable, remove the organic solvent under reduced pressure. The aqueous solution can then be extracted with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Purification : The resulting peptide with a free C-terminal acid can be purified from the aqueous layer by standard methods such as crystallization or chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathways involved in assessing methyl ester stability.
Caption: Workflow for assessing methyl ester stability.
Caption: Competing reactions during Fmoc deprotection.
Conclusion
While the methyl ester is a straightforward and easily introduced protecting group, its significant liability to basic conditions makes it a suboptimal choice for modern Fmoc-based solid-phase peptide synthesis. The repeated exposure to piperidine during the synthesis cycles can lead to premature cleavage (saponification) of the ester, resulting in yield loss and the potential for racemization. For Fmoc/tBu strategies, tert-butyl esters are far more suitable due to their stability to base and clean removal with TFA. Similarly, benzyl esters offer robust stability for both Boc/Bzl and Fmoc/tBu strategies, provided that conditions for hydrogenolysis or strong acid cleavage are compatible with the final peptide. Therefore, researchers should carefully consider the orthogonality of their overall protection strategy, with methyl esters generally being reserved for solution-phase synthesis or specialized applications where basic conditions are scrupulously avoided.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciforum.net [sciforum.net]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 10. ijsra.net [ijsra.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Aspartic Acid Derivatives
For researchers, scientists, and drug development professionals, the synthesis of peptides with optimal biological activity and stability is a primary objective. The strategic incorporation of non-canonical amino acids, such as D-aspartic acid (D-Asp), using reagents like Fmoc-D-Asp-OMe, is a key methodology to enhance therapeutic potential. This guide provides an objective comparison of the biological performance of peptides containing D-aspartic acid versus their L-aspartic acid counterparts, supported by experimental data.
The use of a specific protected amino acid derivative during solid-phase peptide synthesis (SPPS), such as this compound or Fmoc-D-Asp(OtBu)-OH, is a critical technical choice that primarily influences the purity and yield of the final peptide.[1] The principal challenge during the incorporation of aspartic acid is the formation of an aspartimide intermediate, which can lead to the presence of β-aspartyl and D-aspartyl isomers in the final product.[1][2] These impurities can significantly impact the interpretation of bioactivity data.[1] Therefore, the selection of an appropriate protecting group strategy is paramount to obtaining a pure peptide for biological evaluation.[1]
This guide focuses on the biological implications of successfully incorporating a D-Asp residue into a peptide sequence, a process for which this compound is a potential building block. The data presented compares the biological activities of D-amino acid-containing peptides with their L-amino acid analogs, highlighting the advantages conferred by the presence of the D-enantiomer.
Enhanced Proteolytic Stability
A major advantage of incorporating D-amino acids into peptide sequences is the significant increase in resistance to enzymatic degradation.[3][4] Proteases, which are chiral enzymes, are often unable to recognize and cleave peptide bonds involving D-amino acids, leading to a longer half-life in biological systems.[3][4][5]
Table 1: Comparative Proteolytic Stability of L-Peptides vs. D-Amino Acid-Containing Peptides
| Peptide Type | Sequence/Modification | Experimental Condition | Time Point | % Peptide Remaining | Reference |
| L-Peptide | Antimicrobial Peptide (Pep05) | Human Plasma | 8 hours | <10% | [6] |
| D-Amino Acid Substituted | Antimicrobial Peptide (DP06) | Human Plasma | 8 hours | >90% | [6] |
| D-Amino Acid Substituted | Antimicrobial Peptide (DP06) | Human Plasma | 24 hours | >60% | [6] |
| L-Peptide | l-SG Peptide | Trypsin | 4 hours | ~10% | [6] |
| D-Peptide | d-sg Peptide (all D-enantiomer) | Trypsin | 4 hours | 100% | [6] |
| L-Peptide | MUC2 Peptide (all L-amino acids) | Human Serum | 180 min | 0% | [6] |
| D-Amino Acid Substituted | MUC2 Peptide (tpTPTGTQtpt) | Human Serum | 180 min | ~95% | [6] |
| L-Peptide | Hydrogelator | Proteinase K | 4 hours | 0% | [3] |
| D-Amino Acid Modified | Hydrogelator | Proteinase K | 24 hours | 15% | [3] |
Comparative Antimicrobial Activity
The incorporation of D-amino acids can also modulate the biological activity of peptides. In many cases, the D-enantiomers exhibit comparable or even enhanced antimicrobial potency compared to their L-counterparts, coupled with the significant advantage of increased stability.[7][8]
Table 2: Comparative Antimicrobial Activity (MIC, μM) of L-Peptides vs. D-Enantiomers
| Organism | Polybia-MPI (L-enantiomer) | D-MPI (D-enantiomer) | DMPC-10A (L-amino acids) | DMPC-10B (D-amino acids) |
| E. coli ATCC 25922 | 8 | 8 | 8 | 2 |
| S. aureus ATCC 29213 | 16 | 8 | 4 | 4 |
| P. aeruginosa ATCC 27853 | 64 | 32 | 64 | 64 |
| C. albicans ATCC 90028 | 32 | 16 | N/A | N/A |
| MRSA ATCC 43300 | N/A | N/A | 4 | 2 |
| K. pneumoniae ATCC 43816 | N/A | N/A | 32 | 64 |
Data for Polybia-MPI and D-MPI sourced from[7]. Data for DMPC-10A and DMPC-10B sourced from[8]. N/A indicates data not available.
Experimental Protocols
In Vitro Peptide Stability Assay
This protocol outlines a general method for assessing the enzymatic stability of peptides in a biological matrix like human plasma.[6]
Objective: To determine the half-life (t½) of a test peptide in human plasma.
Materials:
-
Test peptides (L- and D-amino acid versions)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Precipitating agent (e.g., ice-cold acetonitrile (B52724) with 1% trifluoroacetic acid)
-
Incubator at 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide. Dilute the stock solution to the final desired concentration (e.g., 100 µg/mL) in a mixture of human plasma and PBS (typically 1:1 v/v).
-
Incubation: Incubate the peptide-plasma mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing a precipitating agent (e.g., three volumes of ice-cold acetonitrile). Vortex thoroughly to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) from the degradation curve.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the cytotoxicity of peptides on a cell line.[9][10][11]
Objective: To determine the concentration at which a peptide exhibits 50% cytotoxicity (IC50) towards a specific cell line.
Materials:
-
Test peptides
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the test peptides in fresh culture medium. Replace the old medium with 100 µL of the medium containing the various peptide concentrations. Include wells with medium only (no cells) for background control and wells with cells in medium without peptide as a 100% viability control.
-
Incubation: Incubate the plate for a desired period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Plot the cell viability against the peptide concentration and determine the IC50 value.
Visualizations
Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and biological action of the peptides discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Fmoc-D-Asp-OMe: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-D-Asp-OMe (Nα-Fmoc-D-aspartic acid α-methyl ester), a common reagent in peptide synthesis and other drug development research. While some safety data sheets (SDS) may not classify this compound as hazardous, it is imperative to handle and dispose of it with the caution afforded to all laboratory chemicals.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, researchers must employ standard safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory to prevent eye contact.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and dispose of them as contaminated waste after handling the chemical.[1]
-
Body Protection: A laboratory coat or chemical-resistant apron must be worn to protect against skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be utilized.[1]
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2]
1. Solid this compound Waste:
-
Collect any unused or waste this compound powder in its original container or a clearly labeled, compatible hazardous waste container.[3]
-
Ensure the container is sealed tightly to prevent leaks or spills.[4]
2. Liquid Waste Containing this compound:
-
If this compound is part of a solution, the entire solution must be treated as hazardous waste.[1] This is particularly relevant for waste streams from peptide synthesis, which may contain solvents like dimethylformamide (DMF) or reagents such as piperidine (B6355638) and trifluoroacetic acid (TFA).[5]
-
Collect these liquid waste streams in a separate, compatible, and clearly labeled hazardous waste container.[6]
-
Crucially, do not mix incompatible waste streams. For instance, acidic and basic solutions should be kept in separate containers.[7]
3. Contaminated Materials and PPE:
-
Any items that have come into contact with this compound are considered contaminated solid waste. This includes used gloves, weighing papers, absorbent pads, and other disposable labware.[1][3]
-
These materials should be collected in a designated hazardous waste container.[8]
4. Empty Container Disposal:
-
A container that held this compound can only be disposed of as regular trash after it has been properly decontaminated.[6]
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste.[2]
-
After triple rinsing, deface or remove the original chemical label and remove the cap before disposing of the container in the regular trash.[6]
5. Spill Cleanup:
-
For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a labeled container for hazardous waste disposal.[9]
-
For a large spill, use a shovel to transfer the material into a suitable waste container.[9]
-
Clean the spill area thoroughly after the bulk material has been removed.
Waste Storage and Final Disposal
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full name of the chemical constituents and their approximate percentages.[8]
-
Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be separate from incompatible chemicals to prevent accidental reactions.[3]
Final Disposal:
-
The ultimate disposal of the collected hazardous waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Laboratory personnel should not transport hazardous waste themselves.[6]
Data Presentation: Disposal Summary
| Waste Type | Container Requirements | Disposal Method |
| Solid this compound | Original or compatible, sealed, and labeled hazardous waste container. | Collect for pickup by institutional EHS or a licensed disposal company.[8] |
| Liquid Solutions | Compatible, leak-proof, sealed, and labeled hazardous waste container. | Collect for pickup by institutional EHS or a licensed disposal company.[6] |
| Contaminated Materials | Labeled hazardous waste container or bag. | Dispose of as hazardous solid waste along with the solid chemical.[1][3] |
| Empty Containers | N/A | Triple rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, and dispose of as regular trash.[2][6] |
| Spill Cleanup Debris | Sealed and labeled hazardous waste container. | Collect and treat as solid hazardous waste.[9] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experiments. The protocols outlined are based on standard laboratory safety and chemical waste management principles derived from safety data sheets and institutional guidelines.[2][6]
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. peptide.com [peptide.com]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. peptide.com [peptide.com]
Essential Safety and Operational Guidance for Handling Fmoc-D-Asp-OMe
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-D-Asp-OMe (Nα-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-methyl ester). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
While some safety data sheets for similar compounds suggest no known hazards, it is best practice to handle all laboratory chemicals with a comprehensive set of personal protective equipment to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound, particularly when there is a risk of generating dust or splashes.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (minimum 8 inches).[1] | Protects eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[1][2] | Prevents direct skin contact and absorption. |
| Body Protection | A standard laboratory coat is required. For larger quantities, a full suit or chemical-resistant apron should be considered.[3] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. If dust is generated, a NIOSH-approved N95 or EN 143 P1 dust mask is recommended.[1] | Minimizes the risk of inhaling fine particles, which may cause respiratory tract irritation.[3] |
Operational and Handling Protocol
Follow this step-by-step procedure to ensure the safe handling of this compound:
-
Preparation and Area Setup :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize dust inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent contamination and clutter.
-
-
Dispensing the Chemical :
-
Use a clean, designated spatula or scoop to handle the solid material.
-
When weighing, carefully transfer the required amount onto weighing paper or directly into a suitable, tared container within the fume hood or ventilated enclosure.
-
Avoid creating dust clouds. If dust is generated, ensure proper respiratory protection is in use.
-
-
Dissolving the Chemical :
-
If preparing a solution, add the solid this compound to the solvent slowly while stirring. This prevents splashing and ensures a controlled dissolution.
-
Keep the container covered when not in use to prevent solvent evaporation and release of vapors.
-
-
Post-Handling Procedures :
-
Thoroughly clean all equipment and the work area after use.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
-
Inhalation : If dust is inhaled, move the individual to fresh air. If irritation or discomfort persists, seek medical attention.
-
Skin Contact : Wash the affected area with soap and plenty of water.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.
-
Waste Segregation :
-
Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[2]
-
-
Solid Waste Disposal :
-
Collect any unreacted or expired this compound, as well as contaminated disposable items (e.g., weighing paper, gloves, paper towels), in a designated and clearly labeled hazardous waste container for solid chemical waste.[2]
-
-
Liquid Waste Disposal :
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Depending on the solvent used, this may need to be classified as halogenated or non-halogenated solvent waste.[2]
-
-
Containerization and Labeling :
-
Use chemically resistant containers that can be securely sealed.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]
-
-
Storage and Collection :
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
